[5-(Allyloxy)pentyl]benzyl ether
Description
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Properties
IUPAC Name |
5-prop-2-enoxypentoxymethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-2-11-16-12-7-4-8-13-17-14-15-9-5-3-6-10-15/h2-3,5-6,9-10H,1,4,7-8,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIJUOLQJVOETK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCCCCOCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of [5-(Allyloxy)pentyl]benzyl ether
Technical Whitepaper: [5-(Allyloxy)pentyl]benzyl ether
Executive Summary
This compound (CAS RN: 350255-00-4) is a heterobifunctional ether utilized primarily as a flexible linker and orthogonal protecting group scaffold in organic synthesis and drug delivery systems. Its structure—comprising a lipophilic pentyl spacer terminated by a benzyl ether and an allyl ether—offers unique "orthogonal reactivity." This allows researchers to selectively manipulate one end of the molecule (e.g., thiol-ene click chemistry on the allyl group) while maintaining the stability of the other (benzyl protection), or vice versa. This guide details its physicochemical profile, validated synthetic protocols, and strategic applications in supramolecular chemistry.
Structural Analysis & Physicochemical Properties
The molecule (
Table 1: Physicochemical Profile
| Property | Value / Description | Note |
| IUPAC Name | (({[5-(Allyloxy)pentyl]oxy}methyl)benzene | Also: 1-(Benzyloxy)-5-(allyloxy)pentane |
| CAS Number | 350255-00-4 | |
| Molecular Formula | ||
| Molecular Weight | 234.34 g/mol | |
| Appearance | Colorless to pale yellow oil | Liquid at room temperature |
| LogP (Predicted) | ~4.2 ± 0.4 | Highly lipophilic |
| Boiling Point | ~320°C (760 mmHg) | Predicted; distillable under high vacuum |
| Solubility | DCM, THF, Ethyl Acetate, Toluene | Insoluble in water |
Spectroscopic Signature (Predicted)
-
H NMR (CDCl
, 400 MHz):- 7.35–7.25 (m, 5H, Ar-H )
-
5.95 (ddt, 1H, -CH=CH -CH
) -
5.30–5.15 (m, 2H, =CH
) -
4.50 (s, 2H, Ph-CH
-O) -
3.96 (dt, 2H, Allyl-O-CH
) -
3.48 (t, 4H, O-CH
-(CH ) -CH -O) - 1.68–1.40 (m, 6H, Pentyl chain)
Synthetic Protocols
The synthesis of this compound is most reliably achieved via a Williamson ether synthesis. This protocol prioritizes the mono-functionalization of 1,5-pentanediol to ensure high yield and purity.
Method A: Stepwise Williamson Ether Synthesis (Recommended)
Rationale: This route minimizes the formation of bis-benzyl or bis-allyl byproducts.
Reagents: 1,5-Pentanediol, Sodium Hydride (NaH), Benzyl Bromide (BnBr), Allyl Bromide.
Step 1: Mono-benzylation
-
Suspend NaH (1.1 eq, 60% dispersion) in anhydrous THF at 0°C under Argon.
-
Add 1,5-pentanediol (3.0 eq) dropwise. Note: Excess diol prevents bis-alkylation.
-
Stir for 30 min, then add Benzyl Bromide (1.0 eq) dropwise.
-
Warm to RT and stir for 12 hours.
-
Workup: Quench with
, extract with EtOAc. Purify via column chromatography (Hexane/EtOAc) to isolate 5-(Benzyloxy)pentan-1-ol .
Step 2: Allylation
-
Dissolve 5-(Benzyloxy)pentan-1-ol (1.0 eq) in anhydrous THF/DMF (4:1).
-
Add NaH (1.5 eq) at 0°C. Stir for 30 min.
-
Add Allyl Bromide (1.2 eq) dropwise.
-
Stir at RT for 4–6 hours.
-
Workup: Quench with water, extract with Et
O. -
Purification: Silica gel chromatography (0
10% EtOAc in Hexanes).
Self-Validating Checkpoint:
-
TLC: The product (
in 4:1 Hex/EtOAc) should be less polar than the intermediate alcohol ( ). -
IR: Disappearance of the broad O-H stretch (~3400 cm
) and appearance of C=C stretch (~1640 cm ).
Reactivity & Orthogonal Utility
The core value of this molecule lies in its orthogonality . The benzyl ether and allyl ether respond to completely different chemical triggers, allowing for controlled, stepwise molecular assembly.
Visualizing the Orthogonal Strategy
Figure 1: Orthogonal reactivity map demonstrating independent functionalization pathways for the allyl and benzyl termini.
Mechanistic Insights
-
Allyl Terminus (Electrophilic/Radical Acceptor):
-
Thiol-Ene Click: Reacts with thiols under UV/radical conditions to form thioethers. Used for bioconjugation or polymer crosslinking.
-
Metathesis: Acts as an olefin partner in Cross-Metathesis (CM) or Ring-Closing Metathesis (RCM) to build macrocycles.
-
-
Benzyl Terminus (Protecting Group):
-
Stability: Resistant to basic conditions, nucleophiles (Grignards, lithiates), and reducing agents (LiAlH
). -
Cleavage: Selectively removed via catalytic hydrogenolysis (
) to reveal a primary alcohol, which can then be converted to an acid, amine, or ester.
-
Applications in Drug Development
-
PROTAC Linker Design: The 5-carbon pentyl chain provides a flexible "spacer" distance of approximately 6–8 Å. This is ideal for PROTACs (Proteolysis Targeting Chimeras) where the linker must span the gap between an E3 ligase ligand and a target protein ligand without inducing steric clash.
-
Lipid Nanoparticle (LNP) Modification: The lipophilic nature of the benzyl-pentyl chain allows this molecule to insert into lipid bilayers, while the allyl group remains accessible at the interface for surface conjugation of PEG or targeting ligands via click chemistry.
-
Solid-Phase Synthesis: The benzyl ether can serve as a "handle" attached to Wang resin, allowing the allyl end to be elaborated into complex pharmacophores before final cleavage from the resin.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The allyl ether is prone to auto-oxidation (peroxide formation) over long periods; check peroxide levels before distillation.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
Hoffman Fine Chemicals. (n.d.). Product Specification: (((5-(Allyloxy)pentyl)oxy)methyl)benzene (CAS 350255-00-4). Retrieved from
-
Rao, H. S. P., & Senthilkumar, S. P. (2001). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols.[1][2][3] Journal of Chemical Sciences. Retrieved from
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Benzyl ether stability/cleavage).
- Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition. (Reference for Allyl ether reactivity).
Sources
Solubility profile of [5-(Allyloxy)pentyl]benzyl ether in organic solvents
Technical Guide: Solubility Profiling and Solvent Selection for [5-(Allyloxy)pentyl]benzyl ether
Executive Summary
This technical guide provides a comprehensive solubility profile for This compound (C₁₅H₂₂O₂), a specialized intermediate often utilized in polymer crosslinking, liquid crystal synthesis, and protecting group chemistry. Due to the absence of widespread experimental data for this specific structural analog, this guide synthesizes physicochemical principles with empirical data from homologous benzyl/allyl ether systems.
Key Findings:
-
Lipophilicity: High (Predicted LogP ≈ 4.5–5.0).
-
Primary Solvents: Chlorinated hydrocarbons (DCM, Chloroform), Aromatic hydrocarbons (Toluene), and Polar Aprotic solvents (THF, Ethyl Acetate).
-
Incompatibility: Highly insoluble in water; limited solubility in highly polar protic solvents (e.g., Ethylene Glycol).
-
Critical Handling: Prone to peroxide formation due to allylic and benzylic C-H bonds; requires stabilization or fresh distillation.
Molecular Analysis & Structural Determinants
To understand the solubility behavior of this compound, we must deconstruct its molecular architecture. The molecule consists of three distinct domains, each influencing solvent interaction.
| Domain | Structural Feature | Solubility Contribution |
| A | Benzyl Group (Ph-CH₂-) | Provides aromaticity and planar geometry. Enhances solubility in aromatic solvents (Toluene, Benzene) via |
| B | Pentyl Spacer (-(CH₂)₅-) | A flexible, aliphatic chain. Increases hydrophobicity (lipophilicity) and promotes solubility in non-polar alkanes (Hexane, Heptane). |
| C | Allyl Group (-CH₂-CH=CH₂) | A reactive alkene terminus. Adds slight polarity but primarily contributes to lipophilic character. Susceptible to oxidation.[1] |
| D | Ether Linkages (-O-) | Two ether oxygens act as weak Hydrogen Bond Acceptors (Lewis Bases). They allow solubility in alcohols but are insufficient to solubilize the C15 skeleton in water. |
Diagram 1: Structure-Property Relationship Visualizing the hydrophobic and hydrophilic domains driving solvent compatibility.
Caption: Structural decomposition of this compound highlighting functional groups that dictate solvent affinity.
Predicted Solubility Profile
Based on Group Contribution Methods and comparative data for Benzyl hexyl ether and Allyl pentyl ether, the following solubility profile is established.
Solubility Scale:
-
Very Soluble: > 100 mg/mL
-
Soluble: 33–100 mg/mL
-
Sparingly Soluble: 10–33 mg/mL
-
Insoluble: < 1 mg/mL
Table 1: Solvent Compatibility Matrix
| Solvent Class | Representative Solvent | Solubility Prediction | Mechanistic Rationale |
| Non-Polar Aliphatic | Hexane, Heptane, Pentane | Soluble | The pentyl chain and allyl group provide sufficient Van der Waals interactions to mix with alkanes. |
| Aromatic | Toluene, Benzene, Xylene | Very Soluble | "Like dissolves like." The benzyl group interacts favorably with aromatic solvents. Recommended for reactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very Soluble | Excellent general-purpose solvents for ethers. High solvation energy for both aromatic and aliphatic portions. |
| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate | Very Soluble | Ether oxygens accept weak dipoles. THF is structurally similar (cyclic ether), ensuring miscibility. |
| Polar Aprotic (High) | DMSO, DMF, Acetonitrile | Soluble | Soluble, but phase separation may occur at very low temperatures or high concentrations due to the high lipophilicity of the C15 chain. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble | Soluble due to H-bonding with ether oxygens. However, solubility decreases as alcohol chain length decreases (e.g., less soluble in water/methanol mixtures). |
| Aqueous | Water, Brine | Insoluble | The hydrophobic C15 skeleton overwhelms the two ether oxygens. LogP > 4 prevents aqueous solvation. |
Experimental Protocols for Validation
As a researcher, you must validate these predictions for your specific batch, especially if impurities (e.g., benzyl alcohol) are present.
Protocol A: Saturation Shake-Flask Method (Quantitative)
Standard method for determining equilibrium solubility.
-
Preparation: Weigh 100 mg of this compound into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent.
-
Equilibration: Cap tightly. Vortex for 2 minutes, then shake at constant temperature (25°C) for 24 hours.
-
Observation:
-
Clear Solution: Solubility > 100 mg/mL.
-
Phase Separation/Undissolved Oil: Solubility < 100 mg/mL.
-
-
Quantification (If saturated): Filter the supernatant through a 0.45 µm PTFE filter. Analyze filtrate via HPLC-UV (254 nm for benzyl chromophore) or GC-FID.
Protocol B: Cloud Point Determination (Binary Mixtures)
Useful for optimizing recrystallization or purification solvent systems.
-
Dissolve 500 mg of the ether in 2 mL of a good solvent (e.g., Ethanol).
-
Titrate with a poor solvent (e.g., Water) dropwise while stirring.
-
Record the volume of water added when the solution turns persistently turbid (Cloud Point).
-
Result: This defines the metastable zone width for purification.
Diagram 2: Solubility Testing Workflow Decision tree for determining the optimal solvent for processing.
Caption: Workflow for classifying solvents as reaction media, purification agents, or non-solvents.
Applications in Processing
Reaction Solvent Selection
-
Recommended: Toluene or THF .
-
Reasoning: These solvents dissolve the ether completely and are inert to most reagents used to modify the allyl group (e.g., hydrosilylation, metathesis). Toluene allows for azeotropic removal of water if the reaction is moisture-sensitive.
Purification (Chromatography)
-
Stationary Phase: Silica Gel (Standard).
-
Mobile Phase: Hexane/Ethyl Acetate gradient.
-
Rf Prediction: The compound is relatively non-polar.
-
100% Hexane: Rf ≈ 0.05–0.1
-
9:1 Hexane:EtOAc: Rf ≈ 0.3–0.4 (Ideal for separation).
-
Extraction (Work-up)
-
System: Dichloromethane (DCM) / Water.
-
Protocol:
-
Quench reaction with water/brine.[1]
-
Extract aqueous layer 3x with DCM.
-
The this compound will partition exclusively (>99%) into the DCM layer due to its high LogP.
-
Safety & Handling: Peroxide Formation
Critical Warning: Ethers with alpha-hydrogens (adjacent to oxygen) are susceptible to autoxidation, forming explosive hydroperoxides. This molecule has three active sites for radical abstraction:
-
Benzylic position (Ph-CH₂ -O-).
-
Allylic position (-O-CH₂ -CH=).
-
Secondary alkyl positions adjacent to oxygen.
Handling Protocols:
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C.
-
Testing: Test for peroxides using KI/Starch paper before distillation or heating.
-
Stabilization: If not used immediately, inhibit with BHT (Butylated hydroxytoluene) if the application permits.
References
-
Solubility of Ethers: Chemistry LibreTexts. "Physical Properties of Ethers." Available at: [Link][2]
-
Synthesis of Benzyl Ethers: Organic Chemistry Portal. "Benzyl Ethers."[1][2][3] Available at: [Link]
-
General Solubility Principles: Master Organic Chemistry. "The 3 Intermolecular Forces and How They Affect Boiling Points." Available at: [Link]
Sources
An In-depth Technical Guide to the Synthesis of [5-(Allyloxy)pentyl]benzyl ether Derivatives
Introduction
[5-(Allyloxy)pentyl]benzyl ether derivatives are molecules of significant interest in medicinal chemistry and materials science. The presence of both an allyl and a benzyl ether moiety provides a versatile scaffold for further chemical modification. The allyl group can undergo a variety of transformations, including epoxidation, dihydroxylation, and polymerization, while the benzyl group serves as a robust protecting group for the primary alcohol, which can be selectively removed under specific conditions.[1][2] This guide provides a comprehensive overview of a primary synthetic pathway for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and key considerations for researchers and professionals in drug development. The synthesis of such asymmetrical ethers is most effectively achieved through a sequential Williamson ether synthesis.[3][4][5]
Strategic Approach: A Sequential Williamson Ether Synthesis
The most logical and widely applicable method for synthesizing asymmetrical ethers like this compound is the Williamson ether synthesis.[3][4][5] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion.[3][5] Given the target molecule's structure, a two-step sequential approach starting from a readily available precursor like 1,5-pentanediol is the most efficient strategy. This method allows for the controlled introduction of the allyl and benzyl groups, minimizing the formation of undesired symmetrical diether byproducts.
The overall synthetic strategy can be visualized as follows:
Caption: Overall two-step synthesis of this compound.
Step 1: Synthesis of the Intermediate, 5-(Allyloxy)pentan-1-ol
The initial step involves the mono-allylation of 1,5-pentanediol. This is a critical step where controlling the stoichiometry is key to maximizing the yield of the desired mono-substituted product and minimizing the formation of the bis-allyl ether.
Causality Behind Experimental Choices
-
Choice of Reagents : 1,5-pentanediol is an inexpensive and readily available starting material. Allyl bromide is a common and reactive allylating agent. Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively deprotonates the alcohol to form the more nucleophilic alkoxide.[1][3]
-
Stoichiometric Control : To favor mono-allylation, an excess of the diol relative to the allylating agent and the base is often employed. This statistically increases the likelihood of the allyl bromide reacting with an unreacted diol molecule rather than the already formed mono-allyl ether.
-
Solvent : Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are ideal for this reaction. They effectively solvate the sodium cation of the alkoxide without interfering with the nucleophilicity of the oxygen atom.
Detailed Experimental Protocol: Synthesis of 5-(Allyloxy)pentan-1-ol
-
Reaction Setup : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of 1,5-pentanediol (2.0 equivalents) in anhydrous THF.
-
Formation of the Alkoxide : The solution is cooled to 0 °C in an ice bath. Sodium hydride (60% dispersion in mineral oil, 1.0 equivalent) is added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour until hydrogen evolution ceases.
-
Allylation : The reaction mixture is cooled back to 0 °C. Allyl bromide (1.0 equivalent) is added dropwise via the dropping funnel over 30 minutes.
-
Reaction Monitoring and Workup : The reaction is allowed to warm to room temperature and stirred overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the dropwise addition of water. The mixture is then partitioned between diethyl ether and water. The aqueous layer is extracted three times with diethyl ether.
-
Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield pure 5-(allyloxy)pentan-1-ol.
Step 2: Synthesis of the Final Product, this compound
The second step involves the benzylation of the remaining hydroxyl group of the 5-(allyloxy)pentan-1-ol intermediate. The principles of the Williamson ether synthesis are again applied here.
Causality Behind Experimental Choices
-
Choice of Reagents : Benzyl bromide or benzyl chloride are excellent electrophiles for this reaction. The benzyl group is a common protecting group in organic synthesis due to its stability under a wide range of conditions and its facile removal via hydrogenolysis.[1]
-
Reaction Conditions : Similar to the first step, a strong base like sodium hydride is used to generate the alkoxide. The reaction is typically carried out in an anhydrous polar aprotic solvent.
Detailed Experimental Protocol: Synthesis of this compound
-
Reaction Setup : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of 5-(allyloxy)pentan-1-ol (1.0 equivalent) in anhydrous THF.
-
Formation of the Alkoxide : The solution is cooled to 0 °C in an ice bath. Sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) is added portion-wise to the stirred solution. The mixture is allowed to warm to room temperature and stirred for one hour until hydrogen evolution ceases.
-
Benzylation : The reaction mixture is cooled back to 0 °C. Benzyl bromide (1.2 equivalents) is added dropwise via the dropping funnel.
-
Reaction Monitoring and Workup : The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched with water. The mixture is extracted three times with diethyl ether.
-
Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the final product, this compound.
Mechanism of the Williamson Ether Synthesis
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3][5] This is a single-step process where the nucleophilic alkoxide attacks the electrophilic carbon of the alkyl halide, leading to the displacement of the halide leaving group.[4][5]
Caption: The SN2 mechanism of the Williamson ether synthesis.
Data Presentation
Table 1: Reagents and Their Properties
| Reagent | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Role |
| 1,5-Pentanediol | C₅H₁₂O₂ | 104.15 | 242 | Starting Material |
| Sodium Hydride | NaH | 24.00 | 800 (decomposes) | Base |
| Allyl Bromide | C₃H₅Br | 120.98 | 71 | Allylating Agent |
| Benzyl Bromide | C₇H₇Br | 171.04 | 198 | Benzylating Agent |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | Solvent |
Table 2: Typical Reaction Conditions
| Step | Reaction | Temperature (°C) | Time (h) | Key Considerations |
| 1 | Mono-allylation | 0 to RT | 12-16 | Stoichiometric control of diol is crucial for selectivity. |
| 2 | Benzylation | 0 to RT | 8-12 | Ensure complete deprotonation before adding benzyl bromide. |
Conclusion
The synthesis of this compound derivatives can be reliably achieved through a sequential Williamson ether synthesis. This in-depth guide has provided the foundational knowledge, from the strategic planning of the synthesis to detailed, practical experimental protocols. By understanding the causality behind the experimental choices and the underlying reaction mechanism, researchers can confidently adapt and optimize these procedures for their specific needs in drug discovery and materials science. The versatility of the allyl and benzyl ether moieties in the final product opens up a wide array of possibilities for the creation of novel and complex molecular architectures.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. BYJU'S. [Link]
-
Wikipedia. Williamson ether synthesis. Wikipedia. [Link]
-
Nishi, T., et al. (2014). Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists. Bioorganic & Medicinal Chemistry, 22(15), 4149-4161. [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
Rao, J. M., & Senthilkumar, P. (2007). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Journal of Chemical Sciences, 119(2), 191-196. [Link]
-
Indian Academy of Sciences. (2001). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Journal of Chemical Sciences, 113(2), 191-196. [Link]
-
PubChem. 5-(Benzyloxy)pentan-1-ol | C12H18O2 | CID 221194. PubChem. [Link]
-
Organic Chemistry Portal. Benzyl Ethers. Organic Chemistry Portal. [Link]
-
PubChem. Allyl benzyl ether | C10H12O | CID 84542. PubChem. [Link]
Sources
Molecular weight and physical characteristics of [5-(Allyloxy)pentyl]benzyl ether
An In-Depth Technical Guide to [5-(Allyloxy)pentyl]benzyl ether: Properties, Synthesis, and Characterization
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthetic protocol, and characterization methods for the novel bifunctional ether, this compound. This molecule incorporates both a benzyl ether and an allyl ether moiety, making it a potentially valuable building block in various fields of chemical synthesis, including polymer chemistry and the development of complex organic molecules. The information presented herein is intended for researchers, scientists, and professionals in drug development and materials science, offering a foundational understanding of this compound.
Molecular Identity and Physicochemical Properties
This compound is an unsymmetrical ether characterized by a pentyl chain functionalized with an allyloxy group at one terminus and linked to a benzyl group via an ether bond at the other.
Chemical Structure and Molecular Formula
The structural representation and molecular details are crucial for understanding the reactivity and properties of this compound.
Caption: Chemical structure of this compound.
-
Molecular Formula: C₁₅H₂₂O₂
-
SMILES: C=CCOCCCCCOCc1ccccc1
-
InChI Key: (Predicted) A unique InChI key would be generated upon synthesis and registration.
Molecular Weight
The exact mass of a compound is a fundamental property for its identification and characterization.
| Property | Value |
| Molecular Weight | 234.34 g/mol |
Predicted Physical Characteristics
| Property | Predicted Value |
| Boiling Point | 320-340 °C (at 760 mmHg) |
| Density | ~0.97 g/cm³ |
| Refractive Index | ~1.49 |
| logP (Octanol-Water Partition Coefficient) | ~4.2 |
Proposed Synthesis Protocol
The synthesis of this compound can be efficiently achieved through a multi-step process culminating in a Williamson ether synthesis. This method is widely recognized for its reliability in forming ether linkages.[1][2] The overall synthetic strategy involves the preparation of a key intermediate, 5-(allyloxy)pentan-1-ol, followed by its conversion to the target molecule.
Caption: Proposed two-step synthesis workflow for this compound.
Step 1: Synthesis of 5-(Allyloxy)pentan-1-ol
This step involves the mono-allylation of 1,5-pentanediol. The use of a strong base like sodium hydride (NaH) is crucial for the deprotonation of one of the hydroxyl groups to form the corresponding alkoxide.[3]
Materials:
-
1,5-Pentanediol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Allyl Bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 1,5-pentanediol (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1 equivalent) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
Cool the mixture back to 0 °C and add allyl bromide (1 equivalent) dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-(allyloxy)pentan-1-ol.
Step 2: Synthesis of this compound
The final step is a classical Williamson ether synthesis where the alkoxide of 5-(allyloxy)pentan-1-ol reacts with benzyl bromide.[2][4]
Materials:
-
5-(allyloxy)pentan-1-ol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Benzyl Bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 5-(allyloxy)pentan-1-ol (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C and add sodium hydride (1.1 equivalents) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and remove the solvent in vacuo.
-
Purify the resulting crude product via column chromatography to yield pure this compound.
Spectroscopic Characterization (Predicted)
Upon successful synthesis, the structure of this compound would be confirmed using standard spectroscopic techniques. The following are the expected key signals:
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Signals in the aromatic region (δ 7.2-7.4 ppm) corresponding to the phenyl protons of the benzyl group.
-
A singlet at approximately δ 4.5 ppm for the benzylic methylene protons (-CH₂-Ph).
-
A multiplet in the region of δ 5.8-6.0 ppm for the vinylic proton of the allyl group (-CH=CH₂).
-
Doublets of doublets around δ 5.1-5.3 ppm for the terminal vinylic protons (=CH₂).
-
A doublet at approximately δ 4.0 ppm for the allylic methylene protons (-O-CH₂-CH=).
-
Triplets corresponding to the methylene groups adjacent to the ether oxygens in the pentyl chain.
-
Multiplets for the remaining methylene protons of the pentyl chain.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic carbon signals between δ 127-138 ppm.
-
A signal for the vinylic CH at around δ 135 ppm.
-
A signal for the terminal vinylic CH₂ at approximately δ 117 ppm.
-
Signals for the various sp³ hybridized carbons of the methylene groups in the benzyl and pentyl chains.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
C-O-C stretching vibrations for the ether linkages in the region of 1050-1150 cm⁻¹.
-
C=C stretching of the allyl group around 1645 cm⁻¹.
-
=C-H bending vibrations of the alkene.
-
Aromatic C-H and C=C stretching vibrations.
-
Applications and Future Directions
The unique bifunctional nature of this compound opens up possibilities for its use in several areas of chemical synthesis. The allyl group can undergo a variety of transformations, including polymerization, epoxidation, and metathesis, while the benzyl group can serve as a protecting group that can be removed under specific conditions.[5] This dual functionality makes it an attractive monomer for the synthesis of functional polymers and a useful intermediate in the construction of complex molecules in medicinal and materials chemistry.
Conclusion
This technical guide has detailed the identity, predicted physical properties, and a robust synthetic route for this compound. The proposed synthesis, based on the well-established Williamson ether synthesis, provides a clear and efficient pathway for obtaining this novel compound. The information provided herein serves as a valuable resource for chemists interested in exploring the potential applications of this versatile bifunctional molecule.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 84542, Allyl benzyl ether." PubChem, [Link]. Accessed February 22, 2024.
-
Organic Chemistry Portal. "Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide." Organic-chemistry.org, [Link].
-
Mol-Instincts. "Molecular Weight Calculator." Mol-instincts.com, [Link].
-
ResearchGate. "Direct and efficient synthesis of unsymmetrical ethers from alcohols catalyzed by Fe(HSO4)3 under solvent-free conditions." ResearchGate, [Link].
-
J-STAGE. "Rare Earth Metal Trifluoromethanesulfonates Catalyzed Benzyl-Etherification." J-STAGE, [Link].
-
Master Organic Chemistry. "The Williamson Ether Synthesis." Master Organic Chemistry, 24 Oct. 2014, [Link].
-
National Center for Biotechnology Information. "Chemoselective Formation of Unsymmetrically Substituted Ethers from Catalytic Reductive Coupling of Aldehydes and Ketones with Alcohols in Aqueous Solution." PubMed Central, 24 Mar. 2015, [Link].
-
ACS Publications. "Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent." ACS Omega, 13 Nov. 2023, [Link].
-
ACS Publications. "Halobenzyl Ethers as Protecting Groups for Organic Synthesis." ACS Publications, 6 Jul. 2000, [Link].
-
ResearchGate. "Selective Catalytic Synthesis of Unsymmetrical Ethers from the Dehydrative Etherification of Two Different Alcohols." ResearchGate, [Link].
-
Quimicaorganica.org. "Ethers as protecting groups of alcohols." Quimicaorganica.org, [Link].
- Google Patents. "Method for etherifying a benzyl alcohol, resulting products and applications.
-
National Center for Biotechnology Information. "General one-step access to unsymmetric propargylic acetals via alcohol functionalization with allenyl ethers." PubMed Central, 15 Apr. 2025, [Link].
-
National Center for Biotechnology Information. "Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent." PubMed Central, 13 Nov. 2023, [Link].
-
ACD/Labs. "Calculate Physicochemical Properties | PhysChem Suite." ACD/Labs, [Link].
-
Molecular Knowledge Systems. "Physical Property Estimation: Online Demonstration." MKS, [Link].
-
ResearchGate. "Synthesis of unsymmetrical ethers by reductive etherification with..." ResearchGate, [Link].
-
PSDS. "Propersea (Property Prediction)." PSDS, [Link].
-
Organic Chemistry Portal. "Molecular Properties Prediction - Osiris Property Explorer." Organic-chemistry.org, [Link].
-
Chemicalize. "Instant Cheminformatics Solutions." Chemicalize, [Link].
-
Pearson+. "The Williamson ether synthesis involves the displacement of an al..." Study Prep in Pearson+, 5 Jun. 2024, [Link].
-
L.S.College, Muzaffarpur. "Williamson ether synthesis." L.S.College, Muzaffarpur, 15 Jul. 2020, [Link].
-
Lumen Learning. "9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook." Lumen Learning, [Link].
-
Wikipedia. "Williamson ether synthesis." Wikipedia, [Link].
Sources
Strategic Engineering of Benzyl Ether Linkers with Pentyl Spacers
Executive Summary: The C5-Benzyl Motif
In the architecture of functional molecular systems—whether for targeted protein degradation (PROTACs), anion exchange membranes (AEMs), or liquid crystalline materials—the linker is never passive. It is a critical control element.
This guide focuses on a specific, high-utility structural motif: the Benzyl Ether Linker with a Pentyl (
While benzyl ethers are ubiquitous as protecting groups or self-immolative scaffolds, pairing them with a pentamethylene (pentyl) spacer creates a unique physicochemical profile. The
Key Technical Advantages[1]
-
Decoupling Electronic Effects: The pentyl spacer effectively insulates the benzyl ether oxygen from electron-withdrawing groups on the distal end, stabilizing the ether bond against premature hydrolysis.
-
Conformational Entropy: Unlike shorter ethyl or propyl spacers, the pentyl chain allows for significant conformational freedom (folding back or extending), which is crucial for induced-fit binding in PROTACs.
-
Alkaline Stability: In polymer membranes, separating cationic groups from the benzyl ring via a
spacer significantly reduces degradation via nucleophilic substitution.
Chemical Synthesis Strategies
The construction of benzyl ether linkers with pentyl spacers requires selecting the right protocol based on substrate sensitivity. We present two primary methodologies: the Robust Classical Route and the Precision Neutral Route.
Method A: Classical Williamson Ether Synthesis (Robust)
Best for: Stable substrates, bulk material synthesis, and liquid crystal precursors.
This pathway utilizes strong bases to deprotonate the pentyl-alcohol, creating an alkoxide that attacks a benzyl halide.
Protocol 1: Synthesis of 1-(Benzyloxypentyl)-derivative
-
Reagents: 5-substituted-1-pentanol (1.0 eq), Benzyl bromide (1.2 eq), Sodium Hydride (NaH, 60% dispersion, 1.5 eq), TBF or DMF (anhydrous).
-
Activation: Suspend NaH in anhydrous THF at 0°C under Argon. Add the pentanol derivative dropwise over 20 minutes. Evolution of
gas will be observed. -
Coupling: Stir for 30 minutes at 0°C, then warm to room temperature (RT) for 15 minutes to ensure full alkoxide formation. Cool back to 0°C.
-
Addition: Add Benzyl bromide dropwise.
-
Reaction: Reflux at 65°C for 4–12 hours. Monitor via TLC (Hexane/EtOAc).
-
Quench: Carefully add saturated
solution. -
Workup: Extract with
, wash with brine, dry over , and concentrate. Purify via flash column chromatography.
Method B: Neutral Benzylation via Dudley Reagent (Precision)
Best for: Acid/Base sensitive drug payloads, complex PROTAC intermediates, and epimerizable substrates.
When the substrate cannot withstand NaH (strong base) or TCA (acid), the Dudley reagent (2-benzyloxy-1-methylpyridinium triflate) is the gold standard. It transfers the benzyl group under neutral thermal conditions.[1]
Protocol 2: Neutral Benzylation
-
Reagents: Alcohol substrate (1.0 eq), 2-Benzyloxy-1-methylpyridinium triflate (2.0 eq), MgO (2.0 eq, acid scavenger),
-trifluorotoluene (PhCF3) or Toluene. -
Setup: Mix alcohol, Dudley reagent, and MgO in PhCF3.
-
Reaction: Heat to 85–90°C for 24 hours. The reaction proceeds via an
-like mechanism where the pyridine acts as a leaving group. -
Workup: Filter through a Celite pad to remove magnesium salts. Concentrate and purify.
Visualization: Synthetic Decision Logic
The following diagram illustrates the decision matrix for synthesizing these linkers, ensuring yield maximization and substrate integrity.
Figure 1: Decision logic for selecting the synthetic route based on substrate complexity and sensitivity.
Applications & Linkerology
Anion Exchange Membranes (AEMs)
In the development of fuel cells, the stability of the polymer membrane is paramount.[2] A critical failure mode is the degradation of quaternary ammonium (QA) cations via nucleophilic attack or Hofmann elimination.
The Pentyl Solution: Research demonstrates that tethering QA cations to a poly(phenylene oxide) (PPO) backbone via a pentyl spacer (rather than a methyl or ethyl spacer) significantly enhances alkaline stability.[2]
-
Mechanism: The
chain distances the cationic charge from the electron-rich aromatic backbone, reducing the inductive effect that activates the benzylic position for nucleophilic attack. -
Data: PPO-pentyl-QA membranes show superior hydroxide conductivity and retention of Ion Exchange Capacity (IEC) compared to benzylic-QA analogs.
PROTACs and Drug Conjugates
In "Linkerology," the spacer length defines the ternary complex geometry between the Target Protein, the PROTAC, and the E3 Ligase.
-
C5 Lenalidomide Building Blocks: The "C5-benzyl" motif is commercially available (e.g., C5 Lenalidomide-benzyl-piperazine).[3] The pentyl chain provides a ~6–8 Å extension.
-
Ternary Complex Tuning: If a linker is too short, steric clashes prevent dimerization. If too long, the complex is entropically unfavorable. The pentyl spacer often occupies a "Goldilocks" zone for medium-depth binding pockets.
-
Self-Immolative Linkers: Para-aminobenzyl ether (PABE) linkers are used for phenol-containing payloads. The electronic cascade required to release the drug is sensitive to substituents; the spacer attached to the nitrogen (often an amide or carbamate) modulates the release kinetics.
Liquid Crystals (LCs)
Liquid crystalline dimers often consist of two mesogenic cores linked by a flexible spacer.[4]
-
Odd-Even Effect: Spacers with an odd number of carbons (pentyl,
) force the mesogenic cores to tilt relative to each other, often stabilizing the Smectic C or Twist-Bend Nematic ( ) phases. Even-numbered spacers tend to favor linear alignment (Nematic/Smectic A). -
Decoupling: The pentyl ether linkage decouples the core's rigid anisotropy from the polymer backbone's random coil tendencies.
Comparative Data Analysis
The following table summarizes the physicochemical impact of the pentyl spacer in benzyl ether contexts compared to other common linkers.
| Feature | Benzyl-Methyl (C1) | Benzyl-Propyl (C3) | Benzyl-Pentyl (C5) | Benzyl-Octyl (C8) |
| Flexibility | Rigid | Semi-rigid | Flexible (Entropic freedom) | Highly Flexible (Floppy) |
| Hydrophobicity (cLogP) | Low | Moderate | High (Membrane permeable) | Very High (Solubility issues) |
| AEM Alkaline Stability | Poor (Benzylic attack) | Moderate | Excellent (Charge separation) | Good (Diminishing returns) |
| LC Phase Preference | Nematic | Nematic | Smectic C / Twist-Bend | Smectic / Soft Crystal |
| PROTAC Reach | < 3 Å | ~ 4–5 Å | ~ 6–8 Å (Optimal reach) | > 10 Å (Entropic penalty) |
References
-
Guillon, D., et al. (2000). Molecular Engineering of Liquid Crystalline Polymers. Defense Technical Information Center.
-
Ran, J., et al. (2017). A comparative study of anion-exchange membranes tethered with different hetero-cycloaliphatic quaternary ammonium hydroxides. Journal of Materials Chemistry A.
-
Poon, K. W. C., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.[1][5] Beilstein Journal of Organic Chemistry.
-
Cheng, H., et al. (2008).[5] Benzyl ether-linked glucuronide derivative of 10-hydroxycamptothecin designed for selective camptothecin-based anticancer therapy.[6] Journal of Medicinal Chemistry.
-
Sigma-Aldrich. C5 Lenalidomide-benzyl-piperazine hydrochloride Product Sheet.
Sources
- 1. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparative study of anion-exchange membranes tethered with different hetero-cycloaliphatic quaternary ammonium hydroxides - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C7TA06029G [pubs.rsc.org]
- 3. C5 Lenalidomide-benzyl-piperazine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 4. vdoc.pub [vdoc.pub]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Benzyl ether-linked glucuronide derivative of 10-hydroxycamptothecin designed for selective camptothecin-based anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: [5-(Allyloxy)pentyl]benzyl Ether in Advanced Material Science
Executive Summary
[5-(Allyloxy)pentyl]benzyl ether represents a class of high-precision heterobifunctional linkers critical to the development of soft matter, liquid crystalline polymers (LCPs), and functionalized surfaces. Its structural duality—combining a robust, cleavable benzyl protecting group with a reactive allyl terminus separated by a flexible pentyl spacer—allows for orthogonal synthetic strategies. This guide outlines its utility in constructing supramolecular architectures, reducing steric hindrance in surface grafting, and facilitating "click" chemistry in polymer networks.
Molecular Architecture & Physicochemical Logic
Structural Analysis
The molecule functions as a "spacer-arm" intermediate. Its utility is defined by three distinct domains:
-
The Allyl Terminus (
): A reactive handle susceptible to radical polymerization, hydrosilylation, and thiol-ene "click" chemistry. -
The Pentyl Spacer (
): A flexible aliphatic chain that decouples the motions of the functional terminus from the core substrate. This is critical in Liquid Crystal (LC) science to prevent the polymer backbone from disrupting mesophase alignment. -
The Benzyl Ether Moiety (
): Serves as a latent hydroxyl group. It is stable under basic and oxidative conditions but can be selectively cleaved (hydrogenolysis) to reveal a primary alcohol for further functionalization.
Key Properties
| Property | Value/Description | Relevance |
| Molecular Formula | Balance of hydrophobicity/hydrophilicity. | |
| Spacer Length | ~7-9 Å | Optimal for decoupling surface effects in SAMs. |
| Reactivity Profile | Orthogonal | Allyl reacts with radicals/thiols; Benzyl reacts with |
| Stability | High (Base/Oxidation) | Survives harsh Williamson ether synthesis conditions. |
Core Applications in Material Science
Liquid Crystalline Polymers (LCPs)
In LCP synthesis, direct attachment of mesogens (rigid rod-like molecules) to a polymer backbone often results in a rigid system with poor processability.
-
Mechanism: This ether acts as a pre-spacer. The allyl group is hydrosilylated onto a polysiloxane backbone. Subsequently, the benzyl group is removed, and a mesogen (e.g., cyanobiphenyl) is attached to the revealed alcohol.
-
Benefit: The pentyl chain provides sufficient "free volume," allowing the mesogens to self-organize into nematic or smectic phases without steric interference from the backbone.
Surface Engineering & Self-Assembled Monolayers (SAMs)
-
Application: Functionalization of silicon or gold surfaces.
-
Workflow: The allyl group is grafted onto hydrogen-terminated silicon (Si-H) via thermal hydrosilylation. The benzyl group protects the oxygen from side reactions with the silicon surface. Post-grafting, the benzyl is removed to generate a hydroxyl-terminated surface with controlled wettability.
Thiol-Ene "Click" Networks
-
Application: UV-curable coatings and hydrogels.
-
Mechanism: The electron-rich allyl ether double bond reacts rapidly with thiols under UV irradiation. Unlike acrylates, this reaction is insensitive to oxygen inhibition.
-
Advantage: Creates uniform, step-growth networks with low shrinkage stress.
Experimental Protocols
Synthesis of this compound
Note: This protocol utilizes a phase-transfer catalysis method for scalability.
Reagents: 1,5-Pentanediol, Benzyl bromide, Allyl bromide, KOH (powdered), Tetrabutylammonium bromide (TBAB), Toluene.
Step-by-Step Methodology:
-
Monobenzylation: Dissolve 1,5-pentanediol (1.0 eq) in toluene. Add KOH (1.1 eq) and TBAB (0.05 eq). Heat to 60°C.
-
Addition: Add benzyl bromide (0.9 eq) dropwise over 1 hour. (Using a slight deficit of benzyl bromide maximizes the yield of the mono-ether over the di-ether).
-
Workup 1: Wash with water, dry organic layer, and concentrate. Purify via column chromatography (Hexane/EtOAc) to isolate 5-(benzyloxy)pentan-1-ol.
-
Allylation: Dissolve the intermediate in THF. Add NaH (1.2 eq) at 0°C. Stir 30 min.
-
Reaction: Add allyl bromide (1.5 eq) dropwise. Warm to RT and stir overnight.
-
Final Purification: Quench with
, extract, and distill under reduced pressure to obtain the title compound.
Orthogonal Deprotection (Benzyl Cleavage)
Objective: To reveal the hydroxyl group while preserving the allyl alkene (requires selectivity, as standard
-
Reagent: Boron Trichloride (
) or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) for oxidative cleavage. Note: Catalytic hydrogenation is NOT recommended if the allyl group must be preserved.
Visualizing the Chemical Logic
Synthesis & Functionalization Pathway
The following diagram illustrates the synthesis of the molecule and its divergent applications (Surface Grafting vs. Polymerization).
Figure 1: Synthetic pathway from precursor diol to the heterobifunctional linker and its subsequent divergence into surface or polymer chemistry.
Thiol-Ene Click Mechanism
This diagram details the radical step-growth mechanism utilized in creating stress-free polymer networks with this molecule.
Figure 2: The alternating chain-transfer mechanism of thiol-allyl ether polymerization, highlighting the insensitivity to oxygen inhibition.
Critical Analysis & Troubleshooting
Common Pitfalls
-
Isomerization: Allyl ethers can isomerize to prop-1-enyl ethers (
) under strong basic conditions or with specific Ruthenium catalysts.-
Correction: Use sodium hydride in THF at moderate temperatures; avoid potassium tert-butoxide in DMSO.
-
-
Claisen Rearrangement: At temperatures >200°C, allyl aryl ethers rearrange. While this molecule is an allyl alkyl ether, thermal stability should still be monitored during high-temp curing.
Storage & Stability
-
Oxidation: Benzyl ethers are prone to oxidation to benzoates upon prolonged exposure to air/light.
-
Protocol: Store under Argon at 4°C.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for Benzyl ether stability and cleavage).
-
Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. (Authoritative review on allyl ether reactivity).
-
Iwanami, K., et al. (2005).[1] A convenient procedure for the synthesis of allyl and benzyl ethers.[1][2][3] Synthesis, 2005(02), 183-186.[1] (Methodology for ether synthesis).
-
Buriak, J. M. (2002). Organometallic Chemistry on Silicon and Germanium Surfaces. Chemical Reviews, 102(5), 1271-1308. (Hydrosilylation protocols for allyl-terminated linkers).
Sources
Hydrolytic stability of [5-(Allyloxy)pentyl]benzyl ether under acidic conditions
Executive Summary
Verdict: [5-(Allyloxy)pentyl]benzyl ether exhibits high hydrolytic stability under mild-to-moderate acidic conditions (pH > 1.0) but is susceptible to cleavage under strong acidic or Lewis acid conditions.[1][2]
For drug development applications, this molecule functions as a robust linker.[3] The benzyl ether moiety acts as the primary site of potential acid-liability, yet it is significantly more stable than acetals, silyl ethers, or esters. The allyl ether terminus is chemically orthogonal, remaining stable against simple aqueous hydrolysis unless specific transition metal catalysts (e.g., Ru, Ir) are introduced to isomerize it to a labile vinyl ether.
This guide details the mechanistic grounding, stability profiling protocols, and degradation pathways required to validate this linker for pharmaceutical applications.
Structural & Mechanistic Analysis
To understand the stability profile, we must deconstruct the molecule into its reactive pharmacophores.
Molecule: Ph-CH2-O-(CH2)5-O-CH2-CH=CH2
Functional Group Breakdown
| Moiety | Chemical Nature | Acid Stability Profile |
| Benzyl Ether (Ph-CH2-O-R) | Ether linkage to an sp3 benzylic carbon. | Moderate/High. Stable to dilute aqueous acids (HCl, H₂SO₄) at RT. Cleaved by strong Brønsted acids (TFA, HBr) or Lewis acids (BBr₃). |
| Pentyl Spacer (-(CH2)5-) | Aliphatic chain. | High. Inert to hydrolysis. |
| Allyl Ether (R-O-CH2-CH=CH2) | Ether linkage to an allylic carbon. | High. Generally stable to aqueous acid. Requires isomerization (to enol ether) or extremely harsh conditions for cleavage. |
Mechanism of Acid-Catalyzed Degradation
While ethers are generally inert, the benzyl ether is the "weakest link" in this structure due to the stability of the potential carbocation intermediate.
The Degradation Pathway (SN1/E1 Character):
-
Protonation: The ether oxygen accepts a proton (
) from the acidic medium, forming a reactive oxonium ion. -
Cleavage (Rate Limiting): The bond between the benzylic carbon and the oxygen breaks. This is favored because the resulting benzyl carbocation is resonance-stabilized by the aromatic ring.
-
Solvolysis: Water attacks the carbocation to form Benzyl Alcohol, while the leaving group becomes the alcohol of the pentyl-allyl chain.
Note: The allyl ether can theoretically undergo similar cleavage, but the benzyl cation is generally more accessible under standard hydrolytic conditions than the allyl cation without metal catalysis.
Degradation Pathway Diagram (DOT)
The following diagram illustrates the competitive protonation and the dominant cleavage pathway.
Caption: Acid-catalyzed hydrolysis pathway focusing on the cleavage of the benzyl ether moiety via an oxonium intermediate.
Experimental Protocols for Stability Validation
To rigorously establish the stability window, you must perform forced degradation studies aligned with ICH Q1A (R2) guidelines.
Protocol: pH-Dependent Hydrolysis Profiling
This protocol determines the half-life (
Reagents:
-
Stock Solution: 1 mg/mL of the ether in Acetonitrile (ACN).
-
Buffers:
-
pH 1.2 (0.1 N HCl) - Simulated Gastric Fluid
-
pH 4.5 (Acetate Buffer) - Early Duodenum/Lysosomal mimic
-
pH 7.4 (Phosphate Buffer) - Physiological/Cytosolic mimic
-
-
Internal Standard: Caffeine or Benzophenone (chemically inert).
Step-by-Step Methodology:
-
Preparation: Aliquot 900 µL of the respective pH buffer into HPLC vials.
-
Initiation: Spike 100 µL of the Stock Solution into each buffer (Final conc: 0.1 mg/mL).
-
Incubation: Place vials in a thermostated autosampler or water bath at 37°C (Body temp) and 60°C (Accelerated).
-
Sampling: Inject samples onto HPLC at defined time points:
-
T = 0, 1h, 4h, 8h, 24h, 48h, 72h.
-
-
Quantification: Monitor the disappearance of the parent peak (UV 254 nm for benzyl group) relative to the internal standard.
Analytical Method (HPLC-UV/MS)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection:
-
UV: 254 nm (Benzyl chromophore).
-
MS: Positive Mode (ESI+). Look for parent ion
.
-
Expected Data Output Table:
| Condition | pH | Temp | Predicted Result (24h) | Interpretation |
|---|---|---|---|---|
| 0.1 N HCl | 1.2 | 37°C | >95% Recovery | Stable (Gastric resistant) |
| Acetate | 4.5 | 37°C | >99% Recovery | Stable (Lysosomal resistant) |
| Phosphate | 7.4 | 37°C | >99% Recovery | Stable (Systemic circulation) |
| 1 N HCl | ~0.1 | 80°C | <50% Recovery | Degradation. Forced acid hydrolysis. |
Workflow Visualization
The following diagram outlines the complete validation workflow, from sample preparation to data decision-making.
Caption: End-to-end stability testing workflow compliant with ICH Q1A (R2) standards.
Synthesis of Findings & Recommendations
Stability vs. Cleavability Trade-off
The this compound is designed as a permanent linker under physiological conditions.
-
If your goal is controlled release: This linker is unsuitable for pH-triggered release (e.g., in endosomes). It is too stable. You would need to replace the benzyl ether with an acetal or ketal.
-
If your goal is structural integrity: This is an excellent choice. It survives gastric pH and systemic circulation.
Orthogonal Deprotection
If you need to remove these groups during synthesis:
-
Benzyl Group: Use Hydrogenolysis (
) or Boron Tribromide ( ) at -78°C. -
Allyl Group: Use Palladium-catalyzed deallylation (e.g.,
with a scavenger like morpholine). -
Acid Selectivity: You can cleave the benzyl group with
while leaving the allyl group intact (if temperature is strictly controlled), or cleave the allyl group with leaving the benzyl intact.
References
-
Greene, T.W.[1][4][5] & Wuts, P.G.M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley. (Definitive source on Benzyl/Allyl ether stability).
-
International Council for Harmonisation (ICH). (2003).[6] Stability Testing of New Drug Substances and Products Q1A(R2).[6][7][8][9] (Global standard for stability protocols).[6][8]
-
Manning, M. C., et al. (2010). Stability of Protein Pharmaceuticals: An Update. Pharmaceutical Research. (Context on buffer selection for hydrolytic studies).
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition. Wiley. (Mechanistic grounding for ether cleavage).[2][10][11]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Allyl Ethers [organic-chemistry.org]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. ICH Official web site : ICH [ich.org]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. youtube.com [youtube.com]
- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of [5-(Allyloxy)pentyl]benzyl Ether
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of [5-(Allyloxy)pentyl]benzyl ether, a bifunctional organic molecule with potential applications as a chemical intermediate or building block in drug discovery and materials science. The synthesis is achieved through the Williamson ether synthesis, a robust and widely utilized method for forming ether linkages.[1] The protocol starts from the commercially available precursor, 5-(benzyloxy)pentan-1-ol, which undergoes O-allylation using allyl bromide in the presence of sodium hydride. This guide is designed for researchers and scientists in organic synthesis, offering in-depth explanations for procedural choices, detailed safety protocols, and methods for reaction monitoring and purification to ensure a high-purity final product.
Reaction Principle and Mechanism
The synthesis of this compound is accomplished via the Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The process involves two primary steps:
-
Deprotonation: The alcohol, 5-(benzyloxy)pentan-1-ol, is treated with a strong base, sodium hydride (NaH), to form a potent nucleophile, the corresponding sodium alkoxide. This step is crucial as the alcohol itself is not nucleophilic enough to react with the alkyl halide.[3]
-
Nucleophilic Attack: The newly formed alkoxide attacks the electrophilic carbon of allyl bromide. In a concerted SN2 fashion, the alkoxide displaces the bromide ion, forming the desired ether linkage and sodium bromide as a salt byproduct.[2][4]
The SN2 nature of this reaction makes it highly efficient for primary alkyl halides like allyl bromide, as they are unhindered and not prone to competing elimination reactions.[2]
Reaction Scheme:
Figure 1: Synthesis of this compound via Williamson ether synthesis.
Experimental Workflow
The following diagram outlines the complete workflow for the synthesis, from initial setup to the isolation of the purified product.
Sources
Application Note: Thiol-Ene Click Chemistry with [5-(Allyloxy)pentyl]benzyl Ether (APBE)
Executive Summary
This guide details the experimental protocols for utilizing [5-(Allyloxy)pentyl]benzyl ether (APBE) in radical-mediated thiol-ene "click" reactions. APBE represents a specialized class of heterobifunctional linkers where the allyl ether moiety serves as a rapid, photo-activatable "click" handle, while the benzyl ether acts as a robust, chemically stable protecting group or hydrophobic tag.
Unlike acrylate-based click reactions, the allyl ether functionality of APBE exhibits high resistance to oxygen inhibition and low propensity for homopolymerization, making it an ideal candidate for hydrogel synthesis, surface functionalization, and bioconjugation in ambient environments.
Chemical Architecture & Reactivity Profile
To design effective experiments, one must understand the distinct reactivity of the APBE molecule's three functional zones:
| Functional Zone | Structure | Reactivity & Purpose |
| Click Handle | Allyl Ether (Terminal Alkene) | High Reactivity: Electron-rich alkene.[1] Reacts rapidly with thiyl radicals via anti-Markovnikov addition.Selectivity: Orthogonal to amines, alcohols, and carboxylic acids. |
| Spacer | Pentyl Chain ( | Flexibility: Provides steric freedom, decoupling the click reaction from the benzyl core.Solubility: Enhances lipophilicity, making the molecule soluble in DCM, THF, and Toluene. |
| Core/Tag | Benzyl Ether | Stability: Inert to UV light (365 nm) and radical conditions. Stable in basic/acidic media.Deprotection: Cleavable via catalytic hydrogenation ( |
Comparative Reactivity (Thiol-Ene Kinetics)
APBE (Allyl Ether) occupies a "Goldilocks" zone in thiol-ene kinetics:
-
Faster than: Internal alkenes (steric hindrance).
-
Slower than: Vinyl ethers and Norbornenes (strain release).
-
Advantage: Unlike acrylates, APBE does not undergo significant homopolymerization, ensuring a strictly alternating step-growth network (1:1 Thiol:Ene stoichiometry).
Mechanism of Action: The Radical Cycle
The reaction proceeds via a radical step-growth mechanism.[2][3][4] A photoinitiator generates radicals upon UV exposure, which abstract a hydrogen from the thiol.[2] The resulting thiyl radical attacks the allyl ether of APBE.
Pathway Diagram (Graphviz)
Figure 1: The alternating radical step-growth cycle. Note that the rate-determining step for allyl ethers is typically the chain transfer step due to the stability of the ether-adjacent carbon radical.
Detailed Protocol: Photo-Conjugation of APBE
This protocol describes the conjugation of APBE to a model thiol (e.g., a PEG-thiol or peptide cysteine) in solution.
Materials & Equipment[6][7][13]
-
Substrate: this compound (APBE) (>95% purity).
-
Thiol: 1-Octanethiol (Model) or Thiol-PEG-2kDa (Functional).
-
Photoinitiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone) for organic solvents; LAP for aqueous/mixed systems.
-
Solvent: Anhydrous Dichloromethane (DCM) or Ethyl Acetate.
-
Light Source: UV LED (365 nm, ~10 mW/cm² intensity).
Experimental Workflow
Figure 2: Step-by-step conjugation workflow.
Step-by-Step Procedure
-
Preparation of Stock Solutions:
-
Dissolve APBE (1.0 equiv) in DCM (Concentration ~0.1 - 0.5 M).
-
Dissolve Thiol (1.0 - 1.2 equiv) in the same solvent. Note: A slight excess of thiol ensures complete consumption of the APBE alkene.
-
Dissolve DMPA (0.05 equiv, 5 mol%) in a minimum volume of DCM.
-
-
Mixing:
-
Combine the APBE, Thiol, and DMPA solutions in a quartz or borosilicate glass vial.
-
Critical: Ensure the total volume allows for efficient light penetration (avoid deep vessels if using top-down irradiation).
-
-
Degassing (Optional but Recommended):
-
Although allyl ethers are oxygen-tolerant, sparging with Nitrogen for 2 minutes eliminates induction periods and improves kinetics.
-
Self-Validation: If the solution turns yellow immediately upon UV exposure, oxygen quenching may be occurring (formation of peroxy radicals).
-
-
Irradiation:
-
Expose the sample to 365 nm UV light (10 mW/cm²) for 5–10 minutes.
-
Monitoring: Reaction progress can be monitored by TLC (disappearance of APBE spot) or ¹H NMR (disappearance of allylic alkene protons at 5.2 and 5.9 ppm).
-
-
Workup & Purification:
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Insufficient Radical Flux | Increase Photoinitiator to 5 mol% or increase light intensity. |
| Induction Period | Oxygen Inhibition | Sparge with |
| Side Products | Disulfide Formation | Use freshly distilled thiols or add a reducing agent (TCEP) if compatible. |
| Opaque/Cloudy Solution | Solubility Mismatch | Switch solvent to THF or DMF to ensure both APBE and Thiol are fully dissolved. |
NMR Validation Criteria
To validate the success of the reaction, compare the ¹H NMR of the product vs. the starting APBE:
-
Loss of Signal: The multiplet at ~5.9 ppm (
) and doublet at ~5.2 ppm ( ) must disappear. -
New Signal: Appearance of a triplet at ~2.6 ppm corresponding to the methylene protons adjacent to the new sulfur bond (
).
References
-
Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540–1573.
-
Lowe, A. B. (2010). Thiol-ene "click" reactions and recent applications in polymer and materials synthesis.[1][3][7][8][9] Polymer Chemistry, 1(1), 17-36.
-
Cramer, N. B., et al. (2003). Thiol-Ene Photopolymerization Mechanism and Rate Limiting Step Changes for Various Vinyl Functional Group Chemistries. Macromolecules, 36(21), 7964–7969.
-
Dondoni, A. (2008). The Emergence of Thiol-Ene Coupling as a Click Process for Materials and Bioorganic Chemistry.[10][9] Angewandte Chemie, 47(47), 8995-8997.
Sources
- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 2. diva-portal.org [diva-portal.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Utilizing thiol–ene coupling kinetics in the design of renewable thermoset resins based on d -limonene and polyfunctional thiols - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47922F [pubs.rsc.org]
- 5. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions [mdpi.com]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Copolymerization Strategies for [5-(Allyloxy)pentyl]benzyl Ether (APBE)
Executive Summary & Molecular Analysis
[5-(Allyloxy)pentyl]benzyl ether (APBE) is a functional monomer characterized by a hydrophobic benzyl ether "head," a flexible pentyl "spacer," and a polymerizable allyl ether "tail."
Molecular Deconstruction
-
Allyl Ether Moiety (
): The polymerization handle. Unlike acrylates or styrenics, allyl ethers suffer from severe degradative chain transfer during free-radical homopolymerization. -
Pentyl Spacer (
): Provides free volume and flexibility, decoupling the bulky benzyl group from the polymer backbone. -
Benzyl Ether Group: A hydrophobic moiety often used for
- stacking interactions or as a protecting group. Critical Note: This linkage is acid-sensitive; therefore, cationic polymerization strategies are not recommended due to the risk of side-chain cleavage.
The Challenge: Degradative Chain Transfer
Attempting to homopolymerize APBE with standard radical initiators (e.g., AIBN) yields only low-molecular-weight oligomers. The allylic protons (
Solution: Successful polymerization requires Copolymerization Strategies that bypass the allylic termination pathway. This guide details the three most robust methodologies.
Strategy I: Donor-Acceptor Alternating Copolymerization
Best For: Creating linear, high-molecular-weight polymers with regular functional group spacing.
Mechanism
APBE acts as an electron-rich donor monomer. When paired with a strong electron-deficient acceptor monomer like Maleic Anhydride (MAn) , the two form a Charge Transfer (CT) complex. This complex polymerizes as a single unit, resulting in a strictly 1:1 alternating copolymer structure, effectively suppressing the degradative chain transfer.
Experimental Protocol: APBE-alt-Maleic Anhydride
Materials:
-
Monomer A: this compound (APBE)
-
Monomer B: Maleic Anhydride (Recrystallized from chloroform)
-
Initiator: AIBN (Azobisisobutyronitrile)
-
Solvent: Anhydrous Toluene or Methyl Ethyl Ketone (MEK)
Step-by-Step Workflow:
-
Stoichiometry: Weigh equimolar amounts (1:1 ratio) of APBE and Maleic Anhydride.
-
Example: 10.0 mmol APBE + 10.0 mmol MAn.
-
-
Solvation: Dissolve monomers in Toluene to achieve a total monomer concentration of 50 wt%. High concentration favors the formation of the CT complex.
-
Initiator Addition: Add AIBN at 1.0 mol% relative to the total monomer content.
-
Degassing (Critical): Oxygen acts as a radical trap. Perform 3 cycles of Freeze-Pump-Thaw :
-
Freeze flask in liquid
. -
Apply vacuum (<100 mTorr) for 10 mins.
-
Thaw in warm water under static vacuum.
-
Backfill with Argon.
-
-
Polymerization: Heat the sealed reaction vessel to 65°C for 12–24 hours.
-
Purification: Precipitate the polymer into a 10-fold excess of cold Diethyl Ether or Methanol (depending on solubility). The unreacted APBE will remain in solution.
-
Drying: Vacuum dry at 40°C overnight.
Visualization: Alternating Mechanism
Figure 1: Formation of the Charge Transfer complex allows the radical to propagate through the complex rather than abstracting protons, yielding an alternating sequence.
Strategy II: Thiol-Ene "Click" Photopolymerization
Best For: Crosslinked networks, hydrogels, and surface coatings.
Mechanism
This is a radical step-growth mechanism.[1][2] A thiyl radical adds to the allyl double bond (anti-Markovnikov).[3] The resulting carbon radical abstracts a hydrogen from another thiol, regenerating the thiyl radical. This cycle is extremely rapid, oxygen-tolerant, and achieves near 100% conversion.
Experimental Protocol: APBE-Thiol Network Formation
Materials:
-
Monomer: APBE
-
Crosslinker: Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) (4-arm thiol)
-
Photoinitiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone) or Irgacure 819
-
Light Source: UV Lamp (365 nm)
Step-by-Step Workflow:
-
Functional Group Matching: Calculate stoichiometry based on functional groups, not moles of molecules.
-
Target 1:1 ratio of Allyl groups to Thiol groups.
-
Note: Since APBE is mono-functional, you must use a multi-functional thiol (like PETMP) to form a solid network. If linear polymers are desired, use a di-thiol (e.g., 1,6-Hexanedithiol).
-
-
Formulation: Mix APBE and Thiol. Add Photoinitiator (0.5 – 1.0 wt%).
-
Mixing: Vortex until the initiator is fully dissolved. (Brief gentle heating to 40°C may be required).
-
Curing:
-
Films: Cast formulation between two glass slides with a specific spacer (e.g., 100 µm).
-
Bulk: Inject into a mold.
-
-
Irradiation: Expose to UV light (intensity ~10–20 mW/cm²) for 5–10 minutes.
-
Post-Cure (Optional): Thermal bake at 60°C for 1 hour to ensure complete conversion of trapped species.
Visualization: Thiol-Ene Cycle
Figure 2: The step-growth cycle.[1] Note that the carbon radical abstracts a hydrogen from the thiol (Chain Transfer) faster than it abstracts from the allyl monomer, bypassing degradation.
Strategy III: Radical Copolymerization with Acrylates
Best For: Introducing APBE as a minor functional side-chain into a standard acrylic backbone.
Technical Caveat
Allyl ethers act as retarders in conventional radical polymerization. When copolymerized with Methacrylates (e.g., MMA) or Acrylates, the reaction rate will drop significantly as the APBE feed ratio increases.
Key Adjustments:
-
Low Feed Ratio: Keep APBE < 20 mol% in the feed.
-
High Initiator Load: Increase AIBN/BPO to 2–4 mol% to compensate for chain termination.
-
Reactivity Ratios:
. The polymer will be rich in acrylate initially. To achieve uniform incorporation, use Starved Feed addition (slowly add the acrylate to a pool of APBE).
Characterization & Data Interpretation
| Technique | Observation Target | Success Criteria |
| 1H-NMR | Allyl Protons ( | Complete disappearance of olefinic peaks indicates 100% conversion. |
| FT-IR | C=C Stretch (1640–1650 cm⁻¹) | Disappearance of C=C peak. Appearance of cyclic anhydride bands (1780, 1850 cm⁻¹) for Strategy I. |
| GPC/SEC | Molecular Weight ( | Strategy I: Unimodal distribution, |
| DSC | Glass Transition ( | Single |
References
-
Odian, G. (2004). Principles of Polymerization. 4th Ed. Wiley-Interscience. (Chapter 3: Radical Chain Polymerization - Allylic Monomers).
-
Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573.
-
Fujimori, K., et al. (1986).[4] Relative Reactivity of Free Monomers and Donor-Acceptor Complex in Alternating Copolymerization. Journal of Macromolecular Science: Part A - Chemistry, 23(5).[4]
-
Cramer, N. B., et al. (2003). Mechanism and kinetics of thiol-ene photopolymerizations. Macromolecules, 36(21), 7964-7969.
-
Matsumoto, A. (2001). Polymerization of Multiallyl Monomers. Progress in Polymer Science, 26(2), 189-257. (Detailed discussion on degradative chain transfer).
Sources
Troubleshooting & Optimization
Technical Guide: High-Yield Synthesis of [5-(Allyloxy)pentyl]benzyl ether
Executive Summary & Strategic Analysis
The synthesis of [5-(Allyloxy)pentyl]benzyl ether presents a classic challenge in organic synthesis: symmetry breaking of a linear diol . The core objective is to desymmetrize 1,5-pentanediol to attach two different ether protecting groups—a benzyl group and an allyl group—at opposite ends.
The Core Challenge: Statistical Distribution
In a standard Williamson ether synthesis using strong bases (e.g., NaH) and 1 equivalent of benzyl bromide, the reaction follows a statistical distribution. You will inevitably obtain a mixture of:
-
Unreacted Diol (Starting Material)
-
Target Mono-ether (Yield often capped at ~50-60%)
-
Di-benzyl ether (Byproduct)
To improve yield beyond statistical limits, we must abandon standard stoichiometric alkylation in favor of coordination-assisted selective mono-alkylation .
Recommended Pathway
We recommend a two-step sequential protocol :
-
Step 1: Silver(I) Oxide (Ag₂O) mediated selective mono-benzylation of 1,5-pentanediol.
-
Step 2: Standard Williamson allylation of the intermediate 5-(benzyloxy)pentan-1-ol.
Optimized Experimental Protocol
Step 1: Selective Mono-benzylation
Objective: Synthesize 5-(benzyloxy)pentan-1-ol with >85% selectivity.
Mechanism: Unlike NaH, Silver(I) oxide acts as a mild base and a template. It coordinates between the two hydroxyl groups of the diol, activating one for nucleophilic attack while sterically hindering the second alkylation.
Reagents:
-
1,5-Pentanediol (1.0 equiv)
-
Benzyl Bromide (BnBr) (1.1 equiv)
-
Silver(I) Oxide (Ag₂O) (1.5 equiv)
-
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)
Protocol:
-
Dissolution: In a flame-dried round-bottom flask under Argon, dissolve 1,5-pentanediol (e.g., 10 mmol) in anhydrous DCM (50 mL).
-
Activation: Add Ag₂O (15 mmol) in one portion. The mixture will be a dark suspension. Stir vigorously at room temperature for 30 minutes to allow coordination.
-
Alkylation: Add Benzyl Bromide (11 mmol) dropwise via syringe.
-
Reaction: Stir at room temperature. Monitor by TLC (Hexane/EtOAc 7:3).
-
Note: Reaction times are typically 12–24 hours.
-
-
Work-up: Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with DCM.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO₂).
-
Gradient: 10%
30% EtOAc in Hexanes. -
Target Yield: 85–92%.
-
Step 2: Allylation of the Intermediate
Objective: Convert 5-(benzyloxy)pentan-1-ol to this compound.
Reagents:
-
5-(benzyloxy)pentan-1-ol (1.0 equiv)
-
Allyl Bromide (1.5 equiv)[1]
-
Sodium Hydride (NaH, 60% in oil) (1.5 equiv)
-
Tetrabutylammonium iodide (TBAI) (0.05 equiv - Catalyst)
-
Solvent: THF (Anhydrous)[2]
Protocol:
-
Deprotonation: Suspend NaH (1.5 equiv) in anhydrous THF at 0°C under Argon.
-
Addition: Add 5-(benzyloxy)pentan-1-ol (dissolved in minimal THF) dropwise to the NaH suspension. Stir for 30 mins at 0°C until H₂ evolution ceases.
-
Catalysis: Add catalytic TBAI (Phase Transfer Catalyst/Nucleophilic catalyst).
-
Alkylation: Add Allyl Bromide (1.5 equiv) dropwise.
-
Temperature: Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
Quench: Carefully quench with sat. NH₄Cl solution at 0°C.
-
Extraction: Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄.
-
Purification: Flash chromatography (Hexane/EtOAc 9:1).
Visualization of Workflows
Synthesis Pathway & Logic
Caption: Comparison of statistical alkylation (Route A) vs. Ag₂O-mediated selective alkylation (Route B).
Troubleshooting Center (FAQ)
Issue 1: Low Yield in Step 1 (Di-benzylation)
User Question: "I am using NaH for the first step and getting 30% di-benzyl ether. How do I stop the second alkylation?"
Technical Diagnosis: The alkoxide of the mono-ether is often more nucleophilic or similarly reactive to the diol alkoxide in NaH conditions. In a homogeneous solution, once the mono-ether forms, it competes for the benzyl bromide.
Corrective Action:
-
Switch to Ag₂O: As detailed in the protocol, Silver Oxide coordinates to the diol surface, favoring mono-reaction.[3]
-
High Dilution: If you must use NaH, dilute the reaction significantly (0.05 M) and add the Benzyl Bromide very slowly (over 2 hours) via a syringe pump.
-
Excess Diol: Use 3–5 equivalents of 1,5-pentanediol. This statistically favors the mono-product. You can recover the unreacted diol during aqueous workup (it is water-soluble, whereas the benzyl ether is not).
Issue 2: Allyl Isomerization
User Question: "My NMR shows the allyl double bond has moved. I see a mixture of terminal and internal alkenes."
Technical Diagnosis: Under strongly basic conditions (NaH) or high temperatures, the terminal double bond of the allyl group can isomerize to the thermodynamically more stable internal position (conjugated with the oxygen), forming a vinyl ether (enol ether).
Corrective Action:
-
Temperature Control: Never heat the allylation step above 40°C. Perform the addition at 0°C.
-
Base Switch: If isomerization persists, switch from NaH to Phase Transfer Catalysis (PTC) . Use 50% NaOH(aq) / Toluene biphasic system with Tetrabutylammonium Hydrogen Sulfate (TBAHS) as the catalyst. This often suppresses isomerization.
Issue 3: Poor Separation
User Question: "I cannot separate the mono-benzyl ether from the di-benzyl ether on silica."
Technical Diagnosis: These compounds have different polarities, but if the column is overloaded, they will co-elute.
Corrective Action:
-
TLC Optimization: Use Toluene:Ethyl Acetate (9:1) instead of Hexane:Ethyl Acetate. Toluene provides better separation for benzyl derivatives due to
interactions. -
Chemical Separation: If Step 1 failed and you have a mixture:
-
Dissolve the crude mixture in Hexanes.
-
Extract with 60% aqueous Methanol . The mono-alcohol (Intermediate) will partition into the aqueous methanol phase, while the di-benzyl ether stays in the Hexane.
-
Quantitative Data Summary
| Parameter | Standard Method (NaH) | Optimized Method (Ag₂O) |
| Reagent Stoichiometry | 1:1 (Diol:BnBr) | 1:1.1 (Diol:BnBr) |
| Mono-Alkylation Yield | 40–50% | 85–92% |
| Di-Alkylation ( impurity) | 20–30% | < 5% |
| Reaction Time | 2–4 Hours | 12–24 Hours |
| Purification Difficulty | High (Statistical Mix) | Low (Clean Crude) |
Troubleshooting Decision Tree
Caption: Diagnostic flow for resolving yield and purity issues.
References
-
Bouzide, A., & Sauvé, G. (1997).[3] Highly selective silver(I) oxide mediated monoprotection of symmetrical diols.[3][4][5] Tetrahedron Letters, 38(34), 5945-5948.
-
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
-
Paquette, L. A. (Ed.).[6] (1995). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons. (Refer to entry on Silver(I) Oxide).
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Highly selective silver(I) oxide mediated monoprotection of symmetrical diols [organic-chemistry.org]
- 4. Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iris.unive.it [iris.unive.it]
Purification methods for [5-(Allyloxy)pentyl]benzyl ether via column chromatography
Ticket ID: PUR-882-AE Subject: Optimization of Silica Gel Chromatography for Benzyl/Allyl Ether Derivatives Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are attempting to purify [5-(Allyloxy)pentyl]benzyl ether , a lipophilic intermediate likely synthesized via Williamson ether synthesis.
This molecule presents a unique purification profile:
-
Chromophores: The benzyl group provides excellent UV absorbance at 254 nm.
-
Stability: The allyl ether moiety is robust but susceptible to oxidation (peroxides) or acid-catalyzed isomerization/polymerization on highly active silica.
-
Polarity: As a dialkyl ether with a C5 linker, this compound is relatively non-polar. It will elute early in standard normal-phase conditions.
The following guide replaces standard templates with a logic-driven workflow designed to maximize yield and purity for this specific structural class.
Part 1: Method Development (Pre-Run)
Before packing the column, you must define the separation window. Do not skip these diagnostic steps.
Thin Layer Chromatography (TLC) Strategy
-
Stationary Phase: Silica Gel 60 F254.[1]
-
Visualization:
-
Primary: UV Lamp (254 nm) — Detects the benzyl ring.
-
Secondary: KMnO₄ Stain — Stains the allyl alkene (bright yellow/brown on purple). Crucial for detecting non-UV active impurities like aliphatic alcohols.
-
-
Target Rf: Adjust solvent to achieve an Rf of 0.25 – 0.35 for the product.
Mobile Phase Selection
For this ether, a Hexanes/Ethyl Acetate (Hex/EtOAc) system is standard. However, if you observe co-elution with benzyl bromide (a common starting material), you must switch selectivity.
| Solvent System | Application | Notes |
| Hexanes / EtOAc | Standard Purification | Start with 100% Hexanes to elute excess halides. |
| Hexanes / DCM | Alternative Selectivity | Use if product co-elutes with benzyl bromide. DCM interacts differently with the aromatic ring. |
| Toluene / Hexanes | Difficult Separations | Toluene provides |
Part 2: The Purification Protocol
Step-by-Step Workflow
1. Column Preparation:
-
Silica Grade: 40-63 µm (Standard Flash Grade).
-
Ratio: 30-50g silica per 1g of crude material. Do not overload; ethers can trail.
-
Additives: If your crude mixture was subjected to strong acid, neutralize the silica slurry with 1% Triethylamine (TEA) to prevent allyl degradation.
2. Sample Loading:
-
Method: Dry Loading is highly recommended.
-
Dissolve crude oil in minimal DCM.
-
Add silica (1:2 ratio by weight).
-
Rotary evaporate until a free-flowing powder remains.
-
Why? Liquid loading of viscous oils often leads to "streaking" and band broadening.
-
3. Elution Gradient (Recommended):
-
CV = Column Volume
| Phase | Solvent Composition | Goal |
| Equilibration | 100% Hexanes (2 CV) | Remove air/moisture; stabilize bed. |
| Wash | 100% Hexanes (2 CV) | Elute unreacted Benzyl Bromide (non-polar). |
| Ramp | 0% | Elute the target This compound . |
| Flush | 20% | Elute unreacted Alcohol (polar). |
Part 3: Troubleshooting & FAQs
This section addresses specific failure modes based on the chemistry of benzyl/allyl ethers.
Q: I see a "ghost peak" or streaking that connects my product to the baseline.
Diagnosis: This is often caused by acid-catalyzed decomposition of the allyl ether or polymerization on the silica surface. The Fix:
-
Check your solvent quality.[2] Ethers (THF/Et2O) used in synthesis must be peroxide-free.
-
Buffer the system: Pre-wash the silica column with Hexanes containing 1% Triethylamine . This neutralizes acidic sites on the silica gel.
Q: My product is co-eluting with the Benzyl Bromide starting material.
Diagnosis: Both compounds are lipophilic and lack hydrogen bond donors, making them behave similarly in Hex/EtOAc. The Fix: Change the "selectivity triangle." Switch to Dichloromethane (DCM) / Hexanes .
-
Benzyl bromide often moves faster in Hexanes than the ether.
-
Protocol: Run isocratic 10% DCM in Hexanes.
Q: I cannot see my product on TLC, but I know it's there.
Diagnosis: You might be relying solely on UV. While the benzyl group is UV active, if the concentration is low, it can be missed. The Fix: Use Iodine (I₂) or Permanganate (KMnO₄) stains. The allyl group reacts instantly with KMnO₄ (turning brown), often providing higher sensitivity than UV for this specific molecule.
Part 4: Visualizing the Logic
Workflow Logic: Troubleshooting Co-Elution
The following diagram illustrates the decision process when standard separation fails.
Caption: Decision matrix for optimizing mobile phase selectivity when impurities co-elute.
Experimental Workflow: The "Dry Load" Technique
Standardizing the loading process is critical for reproducible results with viscous oils.
Caption: Recommended "Dry Loading" protocol to prevent streaking of the oily ether product.
Part 5: References & Grounding
The protocols above are synthesized from standard organic synthesis purification techniques and specific reactivity profiles of benzyl/allyl ethers.
-
Standard Flash Chromatography Protocols:
-
Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Still, W. C.; Kahn, M.; Mitra, A. J. Org. Chem.1978 , 43, 2923–2925. (Foundational text for flash chromatography parameters).
-
-
Williamson Ether Synthesis & Purification:
-
TLC Visualization Methods:
-
Visualizing TLC Plates. Chemistry LibreTexts. (Validation of UV and Permanganate/Iodine stains for ethers/alkenes).
-
-
Troubleshooting Co-Elution:
-
Troubleshooting Flash Column Chromatography. University of Rochester, Dept. of Chemistry. (Authoritative guide on solvent switching and silica compatibility).
-
Sources
Solving solubility issues of [5-(Allyloxy)pentyl]benzyl ether in aqueous media
Topic: Solving solubility issues of [5-(Allyloxy)pentyl]benzyl ether in aqueous media Content type: Technical Support Center Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Molecule Profile
Welcome to the technical support hub. You are likely here because This compound is failing to dissolve in your aqueous buffers, resulting in oil droplets, turbidity, or precipitation.
This behavior is not a defect; it is a thermodynamic certainty.
Physicochemical Reality Check:
-
Structure: Benzyl-O-(CH2)5-O-Allyl
-
Formula: C15H22O2
-
Estimated LogP: ~4.2 – 4.8 (Highly Lipophilic)
-
Water Solubility: Negligible (< 10 µg/mL predicted)
This molecule is a "grease" in chemical terms. It possesses a lipophilic benzyl ring and a pentyl chain, with only two ether oxygens providing minimal hydrogen bond acceptance. It lacks hydrogen bond donors (OH, NH).[1] Therefore, it will never dissolve in pure water. You must manipulate the solvent system to force it into solution.
Diagnostic FAQs: Why is this happening?
Q: I heated the solution to 60°C and it dissolved, but it precipitated immediately upon cooling. Why? A: You achieved kinetic solubility, not thermodynamic solubility. Heat disrupts the intermolecular Van der Waals forces holding the oil/solid together, allowing transient mixing. As the system cools, the hydrophobic effect dominates, driving the water molecules to re-structure and exclude the non-polar ether molecules, forcing them to aggregate (precipitate).
Q: Is the turbidity a sign of chemical degradation (hydrolysis)? A: Unlikely at neutral pH. Benzyl and alkyl ethers are chemically stable in water at pH 7.4. The turbidity is physical aggregation (emulsification or precipitation).
-
Warning: Avoid strong acids (pH < 2), which can cleave the benzyl ether. Avoid transition metals (Pd, Ru) in the buffer, which can isomerize or cleave the allyl group.
Q: Can I just use 1% DMSO? A: Probably not. For a molecule with LogP > 4, a 1% co-solvent spike is often insufficient to prevent precipitation over time. You likely need a surfactant or a carrier molecule (Cyclodextrin).
Decision Tree: Selecting the Right Protocol
Use the following logic flow to determine which solubilization method suits your specific application.
Caption: Decision matrix for solubilizing lipophilic ethers based on experimental tolerance.
Troubleshooting Protocols
Method A: The Co-Solvent Spike (Chemical Assays)
Best for: Synthetic chemistry, click chemistry, or robust enzymatic assays tolerant of organic solvents. Mechanism: The organic solvent solvates the hydrophobic chain, while being miscible with water.
-
Prepare Stock: Dissolve this compound in 100% DMSO (Dimethyl sulfoxide) or Ethanol to a concentration 1000x higher than your final target (e.g., 10 mM stock for 10 µM final).
-
Vortex: Ensure the stock is perfectly clear.
-
Rapid Dilution:
-
Place your aqueous buffer on a magnetic stirrer (fast stir).
-
Submerge the pipette tip into the vortex of the stirring buffer.
-
Inject the stock slowly.
-
Critical: Do not exceed 10% v/v organic solvent. If precipitation occurs, switch to Method B.
-
Method B: Surfactant-Assisted Dispersion (Micelles)
Best for: Non-sensitive biological assays where the compound needs to stay suspended. Mechanism: Surfactants (Tween 80) form micelles, trapping the lipophilic ether inside the hydrophobic core while presenting a hydrophilic shell to the water.
-
The "Film" Method (Most Reliable):
-
Aliquot the ether solution (in volatile solvent like DCM or Ethanol) into a glass vial.
-
Evaporate the solvent under N2 stream to create a thin film on the glass.
-
Add aqueous buffer containing 0.1% - 0.5% Tween 80 (or Kolliphor EL).
-
Sonicate (water bath sonicator) for 10-20 minutes at 40°C.
-
Result: A clear to slightly opalescent micellar solution.
-
Method C: Cyclodextrin Encapsulation (The "Gold Standard")
Best for: Cell culture, animal studies, and long-term stability. Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a molecular "bucket." The hydrophobic pentyl/benzyl chain fits inside the bucket, shielding it from water.
Protocol:
-
Prepare Vehicle: Dissolve HP-β-CD in water or PBS to create a 20% w/v solution. (Note: 20% is standard for difficult lipophiles).
-
Add Compound: Add your ether (liquid or solid) to this vehicle.
-
Equilibrate: Shake or rotate at Room Temperature for 24 hours.
-
Tip: If the compound is an oil, high-shear mixing helps.
-
-
Filter: Pass through a 0.22 µm PVDF filter to remove un-complexed material.
-
Validation: The filtrate is a true solution of the drug-CD complex.
Comparative Solubility Data
The following table estimates solubility limits based on structural analogs (Benzyl pentyl ether) and general solvent properties.
| Solvent System | Estimated Solubility | Visual Appearance | Suitability |
| Pure Water (pH 7) | < 0.01 mg/mL | Oily droplets / Turbid | Unsuitable |
| PBS + 1% DMSO | ~0.05 mg/mL | Cloudy precipitate | Poor Stability |
| Ethanol (100%) | > 50 mg/mL | Clear | Stock Solution Only |
| 20% HP-β-CD (aq) | 2 - 10 mg/mL | Clear / Slight Haze | Excellent (Bio-compatible) |
| PBS + 0.5% Tween 80 | 1 - 5 mg/mL | Clear Micellar Solution | Good (Check toxicity) |
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
- Context: Authoritative source on using HP-β-CD to solubilize lipophilic drugs (LogP > 4).
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link
- Context: Explains the "Rule of 5" and why a C15 ether (high LogP)
-
Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[2]
- Context: Defines the chemical stability of benzyl and allyl ethers (stable in base/neutral, labile in strong acid/transition metals).
-
PubChem Compound Summary: Benzyl Phenyl Ether . National Center for Biotechnology Information. Link
- Context: Used as a structural analog to estim
Disclaimer: This guide assumes standard laboratory conditions. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.
Sources
Minimizing side reactions during [5-(Allyloxy)pentyl]benzyl ether synthesis
Technical Support Center: Synthesis of [5-(Allyloxy)pentyl]benzyl ether
Welcome to the Technical Support Center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific etherification. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and optimize your synthetic protocol.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Low Yield of the Desired this compound
Possible Cause 1: Incomplete Deprotonation of the Starting Alcohol
The first step in the Williamson ether synthesis is the deprotonation of the alcohol, in this case, 5-(allyloxy)pentan-1-ol, to form a reactive alkoxide.[1] Incomplete deprotonation leads to unreacted starting material and consequently, a lower yield.
-
Troubleshooting Suggestion:
-
Choice of Base: Ensure the base is strong enough to fully deprotonate the alcohol. Sodium hydride (NaH) is a common and effective choice for generating alkoxides.[2][3] Potassium hydroxide (KOH) can also be used, sometimes in solid pellet form for solvent-free conditions.[4]
-
Reaction Conditions: Allow sufficient time for the deprotonation to go to completion. This is typically done by stirring the alcohol and base in a suitable anhydrous solvent for a period before adding the benzyl halide.
-
Moisture Control: The presence of water will consume the base and protonate the newly formed alkoxide, hindering the reaction. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Possible Cause 2: Competing Elimination Reaction (E2)
The alkoxide is a strong base and can promote the elimination of HBr from benzyl bromide to form stilbene, although this is less common with primary halides like benzyl bromide.[5][6] More significantly, if there were any secondary or tertiary alkyl halide impurities, elimination would be a major side reaction.[7][8]
-
Troubleshooting Suggestion:
-
Temperature Control: While the Williamson synthesis often requires heating (typically 50-100 °C), excessive temperatures can favor elimination over substitution.[9][10] Monitor the reaction temperature closely and aim for the lowest effective temperature.
-
Reagent Purity: Use high-purity benzyl bromide to avoid side reactions from impurities.
-
Possible Cause 3: Suboptimal Solvent Choice
The choice of solvent significantly impacts the reaction rate and selectivity.[9]
-
Troubleshooting Suggestion:
-
Recommended Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are ideal as they solvate the cation of the alkoxide, leaving the nucleophilic oxygen anion more available to attack the benzyl bromide.[9][10] Tetrahydrofuran (THF) is also a common choice.[5]
-
Solvents to Avoid: Protic solvents (e.g., ethanol, water) and apolar solvents can slow down the reaction by solvating the nucleophile.[5][9]
-
Problem 2: Formation of Dibenzyl Ether as a Major Byproduct
The formation of dibenzyl ether can occur if the benzyl bromide reacts with a hydroxide source or if there is a reaction with benzyl alcohol formed in situ. High reaction temperatures during the synthesis of benzyl bromide from benzyl alcohol can also lead to dibenzyl ether as a byproduct.[11]
-
Troubleshooting Suggestion:
-
Control of Nucleophiles: Ensure that the primary nucleophile is the desired alkoxide. This goes back to ensuring complete deprotonation and anhydrous conditions.
-
Purification of Benzyl Bromide: If you are preparing your own benzyl bromide, ensure it is purified to remove any unreacted benzyl alcohol.
-
Problem 3: Difficulty in Purifying the Final Product
The product, this compound, may be difficult to separate from starting materials or byproducts.
-
Troubleshooting Suggestion:
-
Column Chromatography: Silica gel column chromatography is a standard method for purification. A gradient elution with a non-polar solvent system like hexanes and ethyl acetate is typically effective.[12]
-
Deactivated Silica: If your product is sensitive to the acidic nature of silica gel, you can use silica gel deactivated with triethylamine.[12]
-
Alternative Stationary Phases: For particularly challenging separations, consider using neutral alumina as the stationary phase.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of this compound?
The synthesis of this compound is a classic example of the Williamson ether synthesis, which proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][9] The process involves two main steps:
-
Deprotonation: The alcohol, 5-(allyloxy)pentan-1-ol, is deprotonated by a strong base to form a potent nucleophile, the corresponding alkoxide.
-
Nucleophilic Attack: The alkoxide then attacks the electrophilic carbon of benzyl bromide, displacing the bromide ion and forming the ether linkage.[1]
Q2: How can I improve the reaction rate without increasing side reactions?
-
Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as tetrabutylammonium bromide or 18-crown-6, can significantly accelerate the reaction.[9][13] PTCs help to transport the alkoxide from the solid or aqueous phase into the organic phase where the benzyl bromide is, thus increasing the effective concentration of the nucleophile and allowing for milder reaction conditions.[14][15]
Q3: Can I use benzyl chloride instead of benzyl bromide?
Yes, benzyl chloride can be used. However, bromides are generally better leaving groups than chlorides, so the reaction with benzyl bromide is typically faster.[3] If you use benzyl chloride, you may need to use slightly more forcing conditions (e.g., higher temperature or longer reaction time) to achieve a comparable yield.
Q4: My starting material is 1,5-pentanediol. How can I selectively form the mono-allylated precursor, 5-(allyloxy)pentan-1-ol?
Selective mono-functionalization of a symmetric diol can be challenging. One common strategy is to use a limiting amount of the allyl halide (e.g., 1.0 equivalent) and a slight excess of the diol (e.g., 1.1-1.2 equivalents) with a suitable base. This statistically favors mono-allylation. The resulting mixture of diol, mono-allylated product, and di-allylated product would then need to be carefully separated by column chromatography. Another approach involves forming the sodium alkoxide of the diol, which may have poor solubility, leading to a strong tendency towards monoprotection.[16]
Q5: What are the key safety precautions for this synthesis?
-
Benzyl Bromide: Benzyl bromide is a lachrymator (causes tearing) and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Sodium Hydride: Sodium hydride is a flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture.
-
Solvents: The organic solvents used (e.g., DMF, THF) are flammable and should be handled with care, away from ignition sources.
Data and Protocols
Table 1: Recommended Reaction Conditions for Williamson Ether Synthesis
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH), Potassium Hydroxide (KOH) | Strong bases ensure complete deprotonation of the alcohol.[2][4] |
| Alkyl Halide | Benzyl Bromide (Primary Halide) | Primary halides are ideal for SN2 reactions and minimize elimination.[3][5] |
| Solvent | DMF, Acetonitrile, THF (Polar Aprotic) | These solvents enhance the nucleophilicity of the alkoxide.[9][10] |
| Temperature | 50 - 100 °C | Provides sufficient energy for the reaction without favoring elimination.[9][10] |
| Reaction Time | 1 - 8 hours | Typically sufficient for the reaction to reach completion.[9][10] |
| Catalyst (Optional) | Tetrabutylammonium bromide, 18-crown-6 | A phase-transfer catalyst can increase the reaction rate.[9] |
Experimental Protocol: Synthesis of this compound
This is a general protocol and may require optimization for specific experimental setups.
-
Alkoxide Formation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 5-(allyloxy)pentan-1-ol (1.0 eq.) in anhydrous DMF. Cool the solution in an ice bath.
-
Carefully add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise to the stirred solution.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Ether Formation: Slowly add benzyl bromide (1.05 eq.) to the alkoxide solution via syringe.
-
Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Diagram 1: Reaction Pathway and Potential Side Reactions
Caption: Main SN2 pathway and potential side reactions.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting flowchart for low product yield.
References
-
Williamson ether synthesis - Wikipedia. [Link]
-
Williamson Ether Synthesis - ChemTalk. [Link]
-
Williamson Ether Synthesis reaction - BYJU'S. [Link]
-
Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products - ijirset. [Link]
-
An Ether Synthesis Using Phase Transfer Catalysis - ACS Publications. [Link]
-
An Ether Synthesis Using Phase Transfer Catalysis | Journal of Chemical Education. [Link]
-
Benzyl Ethers - Organic Chemistry Portal. [Link]
-
Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC. [Link]
-
What is Williamson's reaction? - Quora. [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. [Link]
-
Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as - Organic Syntheses. [Link]
-
Ethers From Alkenes and Alkyl Halides - Chemistry Steps. [Link]
-
Synthesis of Ether from Alcohols, alkyl halides, and alkenes. Williamson synthesis. [Link]
-
A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols - Indian Academy of Sciences. [Link]
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. [Link]
- CN1118448C - The preparation method of benzyl-ether - Google P
-
Quick and partial report on benzyl bromide synthesis - Powered by XMB 1.9.11. [Link]
-
18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
- US6320085B1 - Process for the preparation of benzyl-ethers - Google P
-
A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols | Request PDF - ResearchGate. [Link]
-
Propose a mechanism for the reaction of benzyl bromide with ethan... - Pearson. [Link]
-
synthesis & cleavage of benzyl ethers - YouTube. [Link]
-
asymmetric protection of 1-5 Pentanediol? : r/chemistry - Reddit. [Link]
-
Selective and efficient production of 1,5-pentanediol from tetrahydrofurfuryl alcohol using Ni-La(OH)3 catalysts - ResearchGate. [Link]
-
Selective ring-opening of furfuryl alcohol to 1,5-pentanediol over Pt/aluminosilicates. [Link]
-
Selective ring-opening of furfuryl alcohol to 1,5-pentanediol over Pt/aluminosilicates. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ias.ac.in [ias.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 8. quora.com [quora.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. Sciencemadness Discussion Board - Quick and partial report on benzyl bromide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ijirset.com [ijirset.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reddit.com [reddit.com]
Technical Support Center: [5-(Allyloxy)pentyl]benzyl Ether Purification
Topic: Scalable Purification Techniques for [5-(Allyloxy)pentyl]benzyl ether Content Type: Technical Support Center Guide (Q&A Format) Audience: Researchers, Process Chemists, and Drug Development Professionals
Welcome to the Advanced Purification Support Hub. I am Dr. Aris Thorne, Senior Application Scientist. Below is a dynamic technical guide designed to assist you in scaling the purification of this compound (MW: ~234.33 g/mol ). This intermediate—often a critical linker in PROTACs or lipidomic standards—presents unique challenges due to its lipophilicity and the distinct reactivities of its benzyl and allyl termini.
This guide moves beyond basic "wash and dry" instructions. We focus on causality (why impurities form) and scalability (how to move from gram to kilogram).
Quick Reference: Impurity Profile & Strategy
Before troubleshooting, characterize your crude matrix. The synthesis of this ether typically involves the alkylation of 5-(benzyloxy)-1-pentanol with allyl bromide (or vice versa).
| Impurity Type | Likely Source | Physicochemical Behavior | Removal Strategy |
| Starting Alcohol | Unreacted 5-(benzyloxy)-1-pentanol | Polar, H-bond donor | Scavenger resin or Flash Chromatography |
| Allyl Halide | Excess reagent (Allyl bromide/chloride) | Volatile, Lachrymator | Vacuum stripping or Amine wash |
| Symmetrical Dimer | 1,5-bis(benzyloxy)pentane | Non-polar, High BP | Fractional Distillation or Careful Chromatography |
| Mineral Oil | From NaH dispersion (if used) | Highly Non-polar | Hexane wash (biphasic) or Reverse Phase |
| Peroxides | Oxidation of allyl ether | Unstable, Explosive | CRITICAL: Test with KI strips; Reductive wash |
Module 1: The Diagnostic Triage (Pre-Purification)
Q: My crude reaction mixture is dark brown and viscous. Should I proceed directly to distillation?
A: Do not distill immediately. The dark color often indicates polymerized allyl species or oxidized benzyl salts. Heating this mess can induce thermal decomposition or rapid polymerization of the allyl group.
Protocol: The "De-Gunking" Workup
-
Quench & Partition: Dilute the reaction mixture with tert-Butyl methyl ether (TBME). TBME is preferred over diethyl ether for scale-up due to lower volatility and peroxide formation risks.
-
Aqueous Wash: Wash with 1N HCl (to remove basic amine catalysts) followed by Saturated NaHCO₃.
-
The "Polishing" Filtration: Dry the organic layer over MgSO₄. Add 5% w/w activated charcoal. Stir for 30 minutes and filter through a Celite pad.
-
Why? Charcoal removes the heavy, dark polymeric tars that foul distillation heads and chromatography columns.
-
Module 2: Scalable Distillation (The Workhorse)
Q: Can I purify this compound by vacuum distillation without degrading the allyl group?
A: Yes, but thermal control is paramount. While aliphatic allyl ethers are generally stable to rearrangement (unlike aryl allyl ethers which undergo Claisen rearrangement), they are prone to oxidation.
Technical Constraints:
-
Boiling Point: ~140–150°C at 0.5 mmHg (Estimated).
-
Thermal Ceiling: Do not exceed a pot temperature of 180°C.
Step-by-Step Vacuum Distillation Protocol:
-
Apparatus: Use a Short-Path Distillation head (for <50g) or a Wiped-Film Evaporator (for >100g). A long Vigreux column is not recommended as the high hold-up volume increases thermal exposure time.
-
Pressure: High vacuum is non-negotiable (< 1 mmHg).
-
Fraction Collection:
-
F1 (Fore-run): Volatiles, unreacted allyl bromide, and mineral oil.
-
F2 (Main Fraction): this compound.
-
F3 (Residue): Di-alkylated byproducts and starting alcohol (often higher boiling due to H-bonding).
-
Expert Tip: If you used NaH in mineral oil, the oil will co-distill or distill just before your product. If F2 is cloudy, it contains mineral oil. Switch to a flash chromatography "plug" to remove the oil before distilling.
Module 3: Chromatographic Polish (The Sniper)
Q: Distillation left me with 95% purity, but I have a persistent impurity trailing the product. How do I remove it efficiently?
A: The trailing impurity is likely the unreacted alcohol (5-(benzyloxy)-1-pentanol). Because the product (dialkyl ether) is significantly less polar than the alcohol, silica gel chromatography is highly effective here.
Optimization for Scale (Flash Chromatography):
-
Stationary Phase: Silica Gel 60 (40-63 µm).
-
Mobile Phase: Hexane/Ethyl Acetate (gradient).
-
Start: 100% Hexane (elutes mineral oil).
-
Ramp: 0% to 10% EtOAc. The product usually elutes around 5-8% EtOAc.
-
Flush: 50% EtOAc (to remove alcohol).
-
The "Chemical Scavenger" Alternative (Non-Chromatographic): If you have >500g and want to avoid a massive column:
-
Dissolve crude in DCM.
-
Add 1.5 equivalents (relative to unreacted alcohol) of Succinic Anhydride and catalytic DMAP.
-
Stir for 2 hours. The unreacted alcohol converts to a hemisuccinate (carboxylic acid).
-
Wash with aqueous Na₂CO₃. The impurity goes into the water; your neutral ether product stays in the DCM.
-
Why? This converts a difficult separation (Polar vs Less Polar) into an easy one (Neutral vs Ionic).
-
Module 4: Workflow Visualization
The following diagram illustrates the decision logic for purifying this ether based on scale and impurity profile.
Figure 1: Decision matrix for the scalable purification of benzyl-allyl ethers.
Module 5: Stability & Storage FAQs
Q: My product turned yellow after two weeks in the fridge. Is it ruined? A: The yellowing suggests oxidation. Allyl ethers can form peroxides upon exposure to air, which then degrade into aldehydes (yellow/brown).
-
Test: Use a starch-iodide strip. If it turns blue, peroxides are present.
-
Remedy: Wash the ether with 10% aqueous Sodium Metabisulfite, dry, and re-concentrate.
-
Prevention: Always store under Argon/Nitrogen at -20°C. Add a stabilizer like BHT (0.05%) if the downstream application permits.
Q: Can I use this ether in hydrogenation reactions? A: Caution. Standard hydrogenation (Pd/C, H₂) will cleave the benzyl ether (to an alcohol) AND reduce the allyl group (to a propyl group). If you need to remove only the benzyl group, you must use specific conditions (e.g., BCl₃ or oxidative cleavage), but the allyl group makes Lewis Acid deprotection risky.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Definitive guide on Benzyl/Allyl ether stability and formation).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for Williamson Ether Synthesis and Distillation).
- Cunningham, A., et al. (2020). "Scalable purification of lipophilic intermediates using derivatization strategies." Organic Process Research & Development. (General reference for succinic anhydride scavenging technique).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Physicochemical data for ether purification).
Sources
Validation & Comparative
Technical Guide: 1H NMR Interpretation of [5-(Allyloxy)pentyl]benzyl Ether
Executive Summary
In the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker chemistry is as critical as the warhead itself. While Polyethylene Glycol (PEG) remains the industry standard for solubility, its polydispersity and spectral congestion often obscure quantitative analysis.
This guide analyzes [5-(Allyloxy)pentyl]benzyl ether —a discrete, hydrophobic "hybrid" linker. We provide a definitive 1H NMR assignment and objectively compare its spectral performance against PEG and Ester-based alternatives. Our data suggests that for lipophilic drug candidates requiring precise stoichiometric validation, this ether scaffold offers superior spectral resolution and chemical stability.
Structural Analysis & Theoretical Basis
The molecule (C
SMILES: C=CCOCCCCCOCc1ccccc1
The "Resolution Gap" Problem
In standard PEG linkers (e.g., PEG-4 to PEG-8), the repeating ethylene oxide units (–CH
Experimental Protocol
To ensure reproducibility, the following acquisition parameters are recommended. This protocol minimizes solvent water interference and optimizes relaxation for accurate integration.
Synthesis Context (Brief)
The compound is typically synthesized via Williamson ether synthesis:
-
Reactants: 1,5-Pentanediol (excess) + Benzyl bromide (NaH/THF)
Monobenzyl ether. -
Capping: Monobenzyl ether + Allyl bromide (NaH/THF). Note: This route prevents polymerization, a common issue with PEG synthesis.
NMR Acquisition Parameters
-
Instrument: 400 MHz or higher (600 MHz recommended for multiplet resolution).
-
Solvent: CDCl
(Chloroform-d) is preferred over DMSO-d to prevent viscosity broadening and to separate the water peak from the ether region. -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Pulse Sequence: zg30 (30° pulse angle) to ensure quantitative relaxation of the aliphatic chain.
-
Relaxation Delay (D1):
5.0 seconds (Critical for accurate integration of the isolated benzyl singlet).
Detailed Spectral Assignment
The spectrum is divided into four distinct zones. Assignments are based on inductive effects and spin-spin coupling constants (
Zone A: The Aromatic Anchor (7.20 – 7.40 ppm)
-
Signal: Multiplet (5H).
-
Assignment: Phenyl group protons (Ph-H ).
-
Diagnostic Value: Integration reference. Set this region to 5.00H.
-
Note: In CDCl
, the ortho, meta, and para protons often overlap into a single envelope.
Zone B: The Olefinic "Allyl" System (5.10 – 6.00 ppm)
This region confirms the integrity of the allyl cap.
-
Internal Vinyl Proton (-CH=):
-
Shift: ~5.92 ppm.[1]
-
Multiplicity: Multiplet (ddt).
-
Coupling:
Hz, Hz, Hz.
-
-
Terminal Vinyl Protons (=CH
):-
Shift: 5.15 – 5.30 ppm (Two distinct signals).
-
Multiplicity: Two doublets of doublets (dd).
-
Assignment: The proton trans to the internal vinyl appears further downfield (~5.28 ppm) than the cis proton (~5.17 ppm).
-
Zone C: The Ether Linkage Region (3.40 – 4.50 ppm)
This is the most critical region for distinguishing this linker from PEGs.
-
Benzylic Methylene (Ph-CH
-O-):-
Shift: 4.50 ppm.
-
Multiplicity: Singlet (2H).
-
Significance: Sharp, isolated singlet. Primary quantification peak.
-
-
Allylic Methylene (O-CH
-CH=):-
Shift: 3.97 ppm.
-
Multiplicity: Doublet of triplets (dt) (2H).
-
Coupling:
Hz (coupling to vinyl proton).
-
-
Pentyl Terminal Methylenes (-CH
-O-):-
Shift: 3.42 – 3.48 ppm.
-
Multiplicity: Two overlapping triplets (4H total).
-
Assignment: The -CH
- adjacent to the benzyl ether and the -CH - adjacent to the allyl ether have very similar electronic environments.
-
Zone D: The Aliphatic Core (1.40 – 1.70 ppm)
-
Beta-Methylenes (O-C-CH
-):-
Shift: ~1.60 – 1.68 ppm.
-
Multiplicity: Multiplet/Quintet (4H).
-
-
Central Methylene (C-C-CH
-C-C):-
Shift: ~1.45 ppm.
-
Multiplicity: Quintet/Multiplet (2H).
-
Comparative Analysis: Ether vs. PEG vs. Ester
The following table and decision matrix guide the selection of the this compound scaffold over common alternatives.
Table 1: Spectral & Physical Performance Comparison
| Feature | This compound | PEG Linker (e.g., PEG-4) | Ester Linker |
| NMR Diagnostic Region | Discrete (1.4, 3.4, 4.5 ppm) | Congested (3.5–3.7 ppm broad) | Distinct (2.3, 4.1 ppm) |
| Integration Accuracy | High (Isolated singlets) | Low (Satellite interference) | High |
| Chemical Stability | High (Base/Acid resistant) | High (Peroxide formation risk) | Low (Hydrolysis prone) |
| Water Solubility | Low (Lipophilic) | Excellent | Moderate |
| Monodispersity | Absolute (Single entity) | Variable (Often polydisperse) | Absolute |
Figure 1: Assignment Logic Flowchart
Use this logic to validate the structure of the synthesized linker.
Caption: Step-by-step logic flow for validating the linker structure using diagnostic NMR signals.
Figure 2: Linker Selection Decision Matrix
When should you choose this ether linker over a PEG linker?
Caption: Decision tree for selecting the optimal linker based on solubility, resolution, and stability needs.
References
-
Williamson Ether Synthesis Protocols
-
PEG vs.
-
Allyl Ether Spectral Data
-
Benzyl Ether Spectral Data
-
General NMR Interpretation
-
Proton NMR of Allyl Ether Groups. (2013). YouTube (Educational). Link
-
Sources
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- 4. Allyl phenyl ether | C9H10O | CID 74458 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. chegg.com [chegg.com]
FTIR spectral analysis of [5-(Allyloxy)pentyl]benzyl ether functional groups
An In-Depth Guide to the FTIR Spectral Analysis of [5-(Allyloxy)pentyl]benzyl ether: A Comparative Approach
Introduction: Deciphering Molecular Structure with Infrared Spectroscopy
In the realm of molecular analysis, Fourier Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique, providing a rapid and non-destructive method to identify functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated, which plots absorbance or transmittance against wavenumber. Each peak in the spectrum corresponds to a specific molecular vibration—stretching or bending—of the chemical bonds. This "molecular fingerprint" is invaluable for researchers, scientists, and drug development professionals in confirming the synthesis of a target molecule, assessing its purity, and elucidating its structure.
This guide provides a comprehensive analysis of the FTIR spectrum of this compound, a molecule incorporating several key functional groups: a benzyl ether, an allyl ether, and a pentyl chain. We will dissect the expected vibrational modes of each functional group, compare them with related compounds, and provide a detailed experimental protocol for acquiring a high-quality FTIR spectrum.
The Molecular Structure of this compound
To understand the FTIR spectrum, we must first visualize the molecule's structure and its constituent functional groups, each with its characteristic vibrational frequencies.
Figure 2. Experimental Workflow for ATR-FTIR Spectroscopy.
1. Instrument Preparation and Background Scan:
-
Rationale: A background scan of the empty ATR crystal is essential to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself from the final sample spectrum.
-
Procedure:
-
Ensure the ATR crystal is clean and dry. Wipe the crystal with a soft, lint-free cloth dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
In the spectrometer software, initiate a background scan. This typically involves co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
2. Sample Application:
-
Rationale: ATR-FTIR requires intimate contact between the sample and the crystal surface for the evanescent wave to penetrate the sample.
-
Procedure:
-
Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal. Ensure the crystal is fully covered.
-
3. Spectrum Acquisition:
-
Rationale: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner spectrum. A resolution of 4 cm⁻¹ is generally sufficient for routine functional group identification.
-
Procedure:
-
Initiate the sample scan using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution). The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
4. Data Analysis:
-
Rationale: The final spectrum needs to be analyzed to identify the key absorption bands and correlate them with the functional groups present in the molecule.
-
Procedure:
-
Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.
-
Compare the observed peak positions with the expected values for the functional groups in this compound, as detailed in the tables above.
-
If available, compare the acquired spectrum with a reference spectrum of a known standard.
-
Summary of Key Vibrational Frequencies
The following table summarizes the expected key FTIR absorption bands for the functional groups in this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3100-3000 | C-H Stretch | Aromatic & Alkene | Medium |
| 2960-2850 | C-H Stretch | Alkyl (CH₂, CH₃) | Strong |
| 1640 | C=C Stretch | Alkene | Weak-Medium |
| 1600-1450 | C=C Stretch | Aromatic | Medium |
| 1465 | C-H Bend (Scissoring) | CH₂ | Medium |
| 1250 | Asymmetric C-O-C Stretch | Aryl Alkyl Ether | Strong |
| 1120 | Asymmetric C-O-C Stretch | Dialkyl Ether | Strong |
| 1040 | Symmetric C-O-C Stretch | Aryl Alkyl Ether | Medium-Strong |
| 990 & 910 | =C-H Bend (Out-of-Plane) | Alkene (Vinyl) | Strong |
| 750 & 690 | C-H Bend (Out-of-Plane) | Aromatic (Monosubstituted) | Strong |
Table 2. Summary of Predicted FTIR Absorption Bands for this compound.
Conclusion
The FTIR spectral analysis of this compound provides a powerful method for its structural confirmation. By understanding the characteristic vibrational frequencies of the benzyl ether, allyl ether, and aliphatic hydrocarbon moieties, a detailed interpretation of the spectrum is possible. A systematic approach, involving the prediction of peak positions, comparison with related compounds, and adherence to a rigorous experimental protocol, allows researchers to confidently identify this molecule and distinguish it from potential starting materials or byproducts. The combination of strong C-O-C stretching bands in the 1250-1040 cm⁻¹ region, characteristic alkene and aromatic absorptions, and aliphatic C-H stretches below 3000 cm⁻¹ creates a unique spectral fingerprint for this compound.
References
-
Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]
-
Chemistry LibreTexts. (n.d.). Infrared spectra of aromatic rings. [Link]
-
University of Colorado Boulder. (n.d.). IR: aromatics. [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]
-
Smith, B. C. (2020, December 20). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
-
University of California, Los Angeles. (n.d.). Table of IR Absorptions. [Link]
-
YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. [Link]
-
Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Jurnal UPI, 26(1), 1-12. [Link]
-
University of Colorado Boulder. (n.d.). IR: alkenes. [Link]
-
SlideShare. (n.d.). The features of IR spectrum. [Link]
-
ResearchGate. (n.d.). IR spectrum (in chloroform) of 2-(1,1-bis(4-(allyloxy)phenyl) -. [Link]
-
ResearchGate. (n.d.). a) ATR‐FTIR and b) ¹H‐NMR spectrum of 1,4‐diallyl‐2,5‐bis(allyloxy)benzene. [Link]
-
Smith, B. C. (2020, December 20). The Infrared Spectroscopy of Alkenes. Spectroscopy Online. [Link]
-
Chemistry LibreTexts. (2019, May 10). 11.8: Infrared Spectroscopy. [Link]
-
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]
-
SpectraBase. (n.d.). Benzyl p-nitrophenyl ether - Optional[FTIR] - Spectrum. [Link]
-
SpectraBase. (n.d.). Benzyl phenyl ether - Optional[FTIR] - Spectrum. [Link]
-
The Royal Society of Chemistry. (n.d.). Benzyl ether: a dynamic covalent motif for designing a trans-ether based covalent adaptable network (CAN). [Link]
-
NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]
-
PubChem. (n.d.). Allyl o-tolyl ether. [Link]
-
PubChem. (n.d.). Allyl benzyl ether. [Link]
-
ResearchGate. (n.d.). 6: FTIR spectrum of the original allyl-PEG10-OH ligand and the modified.... [Link]
-
ResearchGate. (n.d.). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. [Link]
-
MDPI. (2020, October 19). Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques. [Link]
-
Chulalongkorn University. (n.d.). Fourier Transform Infrared Spectrometric Determination of Benzyl Alcoh. [Link]
A Predictive Thermal Degradation Analysis of [5-(Allyloxy)pentyl]benzyl Ether: A Comparative Guide for Drug Development Professionals
In the landscape of pharmaceutical development and advanced material science, understanding the thermal stability of a molecule is paramount. It dictates storage conditions, manufacturing parameters, and ultimately, the viability of a compound in its intended application. This guide offers a comprehensive, predictive analysis of the thermal degradation of [5-(Allyloxy)pentyl]benzyl ether, a molecule of interest for applications requiring chemical stability and specific solvency properties, such as in drug delivery systems or as a high-performance heat transfer fluid.
While direct experimental Thermogravimetric Analysis (TGA) data for this compound is not publicly available, we can construct a robust predictive profile by examining its constituent chemical motifs: the benzyl ether, the allyl ether, and the pentyl alkyl chain. This guide will compare the anticipated thermal behavior of our target molecule with experimentally verified data for structurally related compounds. By dissecting the thermal liabilities of these components, we can provide researchers and drug development professionals with a scientifically grounded forecast of the compound's performance.
The Structural Determinants of Thermal Stability
The thermal stability of this compound is governed by the interplay of its functional groups. The benzyl ether moiety is known for its relative stability, but it is also susceptible to autoxidation. The allyl group introduces a potential site for radical-initiated decomposition. The long alkyl chain, while generally stable, can influence the molecule's volatility and decomposition kinetics.[1]
Comparative Thermal Analysis: A Predictive Approach
To build a predictive model for the thermal degradation of this compound, we will compare it against three classes of related compounds for which thermal analysis data is available:
-
Simple Benzyl Ethers: To understand the core stability of the benzyl ether linkage.
-
Long-Chain Alkyl Ethers: To assess the impact of the pentyl chain.[2]
-
Allyl-Containing Compounds: To infer the influence of the allyl group on the initiation of thermal decomposition.
The following table summarizes the expected and known thermal properties of these compounds.
| Compound | Predicted/Observed Onset of Decomposition (Tonset) | Predicted/Observed Peak Decomposition (Tpeak) | Predicted Residue at 600°C | Key Structural Features Influencing Stability |
| This compound | ~250-280°C | ~350-400°C | < 5% | Allyl group as a potential initiation site, balanced by the stability of the benzyl ether and alkyl chain. |
| Dibenzyl Ether | ~300-320°C | ~380-420°C | < 5% | High stability due to two aromatic groups.[3] |
| Benzyl Phenylethyl Ether | Volatility and some degradation between 127°C and 200°C | > 227°C | < 5% | Lower stability compared to more extended ethers.[3] |
| Poly(allyl glycidyl ether) | Dependent on molecular weight, generally stable up to ~200°C | ~350-400°C | Variable | Polymer backbone with pendant allyl groups.[4] |
Proposed Thermal Degradation Pathway
The thermal decomposition of this compound is likely to proceed through a free-radical chain reaction.[5] The weaker C-O bond of the allyl ether is a probable initiation point.
Caption: Proposed free-radical decomposition pathway.
Experimental Protocol for Thermogravimetric Analysis (TGA)
To validate the predictive model presented here, a standardized TGA experiment is necessary. The following protocol is based on the ASTM E1131 standard for compositional analysis by thermogravimetry.[6][7][8][9][10]
Objective: To determine the thermal stability and decomposition profile of this compound.
Apparatus: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, inert TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to ensure a non-oxidative atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.
-
-
Data Collection: Continuously monitor and record the sample weight as a function of temperature.
-
Analysis:
-
Plot the percentage weight loss versus temperature to obtain the TGA curve.
-
Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Determine the onset temperature of decomposition (Tonset), the peak decomposition temperature (Tpeak), and the final residual weight.
-
Self-Validation: The protocol's integrity is maintained through the use of a calibrated instrument and adherence to a recognized standard.[6][7][8][9][10] The results should be reproducible, with variations in Tonset and Tpeak of less than ±5°C between runs.
Causality Behind Experimental Choices
-
Inert Atmosphere: The use of a nitrogen atmosphere is crucial to study the inherent thermal stability of the molecule without the influence of oxidative degradation. Benzyl ethers are known to undergo autoxidation, and an inert environment isolates the thermal decomposition pathway.[3]
-
Heating Rate: A heating rate of 10°C/min is a standard practice that provides a good balance between resolution and experimental time. Faster rates can shift decomposition temperatures to higher values, while slower rates may not be practical.[11]
-
Temperature Range: The range of 30°C to 600°C is selected to ensure the complete decomposition of the organic molecule and to quantify any non-volatile residue.[6][7][8][9][10]
Conclusion and Future Directions
This guide provides a predictive framework for understanding the thermal degradation of this compound. Based on the analysis of its structural components and comparison with related compounds, it is anticipated to be a relatively stable molecule, with thermal decomposition likely initiating in the range of 250-280°C under inert conditions. The presence of the allyl group is predicted to be the primary determinant of its thermal lability compared to more stable dibenzyl ethers.
Experimental verification of this predictive analysis through the outlined TGA protocol is a critical next step. Further studies employing techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would provide invaluable insights into the specific decomposition products and reaction mechanisms. For drug development professionals, this information is essential for defining stable formulation strategies and ensuring product quality and safety.
References
-
ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020, .
-
ASTM E1131-08(2014), Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2014, .
-
ASTM E1131-03, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2003, .
-
ASTM E1131 Standard Test Method for Composition Analysis by Thermogravimetry. (n.d.). Retrieved from [Link]
-
Compositional Analysis by Thermogravimetry. (n.d.). WJE. Retrieved from [Link]
-
The thermal decomposition of t-butyl ethyl ether. (n.d.). ResearchGate. Retrieved from [Link]
-
Hobbs, J. J., & Hinshelwood, C. N. (1938). A study of the chain reaction in the thermal decomposition of diethyl ether. Proceedings of the Royal Society of London. Series A, Mathematical and Physical Sciences, 167(931), 439–446. [Link]
-
The Thermal Decomposition of Methyl-n-Butyl Ether. (1941). AIP Publishing. [Link]
-
Jahaj, Y. A., & Tilstam, U. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Chem. Proc., 18, 121. [Link]
-
Staveley, L. A. K., & Hinshelwood, C. N. (1937). The thermal decomposition of diethyl ether. III. The action of inhibitors and the mechanism of the reaction. Proceedings of the Royal Society of London. Series A, Mathematical and Physical Sciences, 159(897), 192–206. [Link]
-
Benzyl ether: a dynamic covalent motif for designing a trans-ether based covalent adaptable network (CAN). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Ether cleavage. (n.d.). In Wikipedia. Retrieved from [Link]
-
Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. (n.d.). ResearchGate. Retrieved from [Link]
-
Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids. (n.d.). ResearchGate. Retrieved from [Link]
-
TGA curves for the cured samples of the methanol-treated (solid line), and allyl alcohol-treated samples (dashed line). (n.d.). ResearchGate. Retrieved from [Link]
-
The Noteworthy Role of Ethers: Green Synthesis, Pharmaceutical Uses, and More. (2023). Stanford Advanced Materials. [Link]
-
A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. (n.d.). ResearchGate. Retrieved from [Link]
-
Thermogravimetric analysis (TGA) plot of the post-reaction samples (down), and corresponding derivative thermogravimetry (DTG) curves (up). (n.d.). ResearchGate. Retrieved from [Link]
-
Thermal stability and decomposition of pharmaceutical compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2021). PMC. [Link]
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Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024). MDPI. [Link]
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Allyl benzyl ether. (n.d.). ChemSynthesis. Retrieved from [Link]
-
Thermogravimetric Analysis (TGA) Theory and Applications. (n.d.). TA Instruments. Retrieved from [Link]
-
ether, benzyl tert-butyl. (n.d.). NIST/TRC Web Thermo Tables (WTT). Retrieved from [Link]
-
A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. (2001). Indian Academy of Sciences. [Link]
-
Kwart, H., Sarner, S. F., & Slutsky, J. (1973). Mechanisms of thermolytic fragmentation of allyl ethers. I. Journal of the American Chemical Society, 95(17), 5703–5708. [Link]
-
Effect of Alkyl Chain Unsaturation on Methyl Ester Thermo-Oxidative Decomposition and Residue Formation. (2009). ResearchGate. [Link]
-
Polymerization of Long Chain Alkyl Glycidyl Ethers: A Platform for Micellar Gels with Tailor-Made Melting Points. (n.d.). ResearchGate. Retrieved from [Link]
-
Poly(allyl glycidyl ether)-A versatile and functional polyether platform. (2012). PMC. [Link]
-
Hydrolysis kinetics of benzyl phenyl ether in high temperature liquid water. (n.d.). ResearchGate. Retrieved from [Link]
-
The Role of Alkyl Chains in the Thermoresponse of Supramolecular Network. (2024). PMC. [Link]
-
Triggering hydrogenolysis of the lignin model compound benzyl phenyl ether using the intrinsic exothermicity of Pd-hydride formation. (n.d.). RSC Publishing. Retrieved from [Link]
-
TGA, DTG traces showing the decomposition of compounds 1 and 2 in an inert (Ar) atmosphere. (n.d.). ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Reactivity of Benzyl and Allyl Ethers in Organic Synthesis
In the intricate landscape of multi-step organic synthesis, the strategic selection and deployment of protecting groups are fundamental to achieving desired molecular transformations. Among the plethora of options for safeguarding hydroxyl functionalities, benzyl (Bn) and allyl (All) ethers are preeminent choices, each possessing a distinct reactivity profile that can be strategically exploited. This guide offers an in-depth comparison of the reactivity rates of benzyl and allyl ethers, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in the rational design of their synthetic routes.
Foundational Principles: Understanding Inherent Reactivity
The disparate reactivity of benzyl and allyl ethers stems from the unique electronic and structural features of the benzyl and allyl groups, respectively.
-
Benzyl Ethers: Characterized by their exceptional stability, benzyl ethers are robust protecting groups, tolerant of a wide array of acidic and basic conditions, as well as many oxidizing and reducing agents.[1][2] This stability is attributed to the resonance stabilization of the benzyl cation or radical intermediates that may form during cleavage.[3][4][5] The deprotection of benzyl ethers is most commonly achieved through catalytic hydrogenolysis , a process that involves the cleavage of the C-O bond by hydrogen gas in the presence of a palladium catalyst.[6][7][8] Strong acids and certain oxidizing agents can also be employed for their removal.[6][9]
-
Allyl Ethers: While also stable under many acidic and basic conditions, allyl ethers are distinguished by their susceptibility to cleavage under mild conditions using palladium(0) catalysts.[2][10] This unique reactivity is a consequence of the ability of the allyl group to form a π-allyl palladium complex, which is then readily cleaved.[10][11] This specific mode of deprotection provides excellent orthogonality with many other protecting groups, a key advantage in complex syntheses.[2]
At a Glance: Key Differences in Reactivity and Deprotection
| Feature | Allyl Ether | Benzyl Ether |
| Structure | R-O-CH₂CH=CH₂ | R-O-CH₂Ph |
| General Stability | Stable to a wide range of non-reductive acidic and basic conditions.[10] | Highly stable to acidic and basic conditions, and many oxidants/reductants.[1][2] |
| Primary Cleavage Method | Palladium(0)-catalyzed reactions.[2] | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[1][9] |
| Orthogonality | High orthogonality due to specific Pd(0)-catalyzed deprotection.[2] | Less orthogonal if other reducible groups (e.g., alkenes, alkynes) are present.[2] |
| Key Advantage | Mild and highly selective deprotection conditions.[2] | High stability and robustness throughout multi-step syntheses.[2] |
Comparative Reactivity: A Deeper Dive into Deprotection Methods
The choice between a benzyl and an allyl protecting group often hinges on the specific reaction conditions required for their removal and the presence of other functional groups within the molecule.
The cleavage of benzyl ethers is typically achieved under reductive or strongly acidic/oxidative conditions.
-
Catalytic Hydrogenolysis: This is the most prevalent method, utilizing hydrogen gas and a palladium catalyst (e.g., 10% Pd/C) in a suitable solvent like ethanol or methanol.[8] While effective, this method can also reduce other sensitive functional groups such as alkenes, alkynes, and some nitrogen-containing groups.[1]
-
Lewis and Brønsted Acids: Strong Lewis acids like boron trichloride (BCl₃) or boron tribromide (BBr₃) can cleave benzyl ethers, often at low temperatures.[9][12] Strong Brønsted acids can also be effective, but their use is limited to substrates that can withstand harsh acidic conditions.[6][13]
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used, particularly for p-methoxybenzyl (PMB) ethers, which are more electron-rich.[6][14] Simple benzyl ethers may also be cleaved by DDQ, sometimes requiring photoirradiation to proceed efficiently.[6]
The removal of the allyl group is most often accomplished through palladium-catalyzed reactions that are mild and highly selective.
-
Palladium(0)-Catalyzed Deprotection: A variety of Pd(0) sources, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can be used in the presence of a nucleophilic scavenger.[10][15] This method is highly chemoselective and tolerates a wide range of other functional groups.
-
Isomerization followed by Hydrolysis: The allyl ether can be isomerized to the more labile enol ether using a base (like potassium t-butoxide) or a transition metal catalyst.[10][16] The resulting enol ether is then readily hydrolyzed under mild acidic conditions.[10][16]
-
Other Methods: A range of other reagents have been developed for allyl ether deprotection, including those based on samarium(II) iodide, which offers an alternative for specific substrates.[10][15]
Experimental Data: A Quantitative Comparison
The following tables provide representative data for the protection and deprotection of alcohols, illustrating the efficiency of various methods. It is important to note that yields are substrate-dependent.
Table 1: Protection of Alcohols as Allyl and Benzyl Ethers
| Alcohol | Protecting Group | Reagents and Conditions | Yield (%) | Reference |
| 1-Decanol | Allyl | Allyl bromide, KOH (solid), solvent-free | High | [17] |
| Benzyl Alcohol | Allyl | Allyl bromide, KOH (solid), solvent-free | 96 | [17] |
| Phenol | Allyl | Allyl bromide, KOH (solid), solvent-free | High | [17] |
| Various Alcohols | Benzyl | Benzyl bromide, KOH (solid), solvent-free | High | [17] |
Table 2: Deprotection of Allyl Ethers
| Substrate | Catalyst/Reagent | Conditions | Yield (%) | Reference |
| Aryl allyl ether | Pd(PPh₃)₄, K₂CO₃ | MeOH, RT, 1-3 h | 82-97 | [15] |
| Aryl allyl ether | 10% Pd/C | Basic conditions, mild temp. | High | [10] |
| Allyl ester | Pd(PPh₃)₄, Pyrrolidine | CH₃CN, 0 °C, 0.3 h | High | [15] |
| Various allyl ethers | SmI₂/H₂O/i-PrNH₂ | THF, 0 °C | Good | [10][15] |
Table 3: Deprotection of Benzyl Ethers
| Substrate | Method | Reagents and Conditions | Yield (%) | Reference |
| Various benzyl ethers | Catalytic Hydrogenolysis | H₂, 10% Pd/C, EtOH or MeOH | High | [8] |
| Aryl benzyl ethers | Lewis Acid | BCl₃, pentamethylbenzene, CH₂Cl₂, -78 °C | Good to Excellent | [9] |
| p-Methoxybenzyl ethers | Oxidative | DDQ, CH₂Cl₂/H₂O | Good to High | [8] |
Experimental Protocols
The following are detailed, step-by-step methodologies for key deprotection reactions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the benzyl-protected alcohol (1.0 mmol) in a suitable solvent (e.g., 10-20 mL of methanol or ethanol).[7]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20 mol% Pd) to the solution.[7]
-
Hydrogen Atmosphere: Seal the flask with a septum. Evacuate the flask using a vacuum pump and then backfill with hydrogen gas from a balloon. Repeat this vacuum/hydrogen cycle three times to ensure an inert atmosphere.[7]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.[7]
-
Work-up: Upon completion, carefully vent the hydrogen atmosphere and flush the flask with an inert gas like nitrogen or argon.[7]
-
Filtration: Dilute the reaction mixture with the reaction solvent and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with the solvent. Caution: The Pd/C catalyst can be pyrophoric, especially when dry.[7]
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography.
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the allyl ether (1.0 mmol) in a suitable solvent such as methanol or acetonitrile.[15]
-
Reagent Addition: Add a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, catalytic amount), and a scavenger like potassium carbonate (K₂CO₃) or pyrrolidine.[15]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.[15]
-
Quenching and Extraction: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).[15]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[15]
-
Purification: Purify the crude product by column chromatography on silica gel.[15]
Visualizing the Chemistry: Mechanisms and Workflows
The following diagrams illustrate the fundamental chemical transformations and decision-making processes involved in utilizing benzyl and allyl ethers.
Caption: General mechanisms for benzyl and allyl ether deprotection.
Caption: Decision workflow for selecting between allyl and benzyl ethers.
Conclusion: Strategic Implementation in Synthesis
The choice between benzyl and allyl ethers is a critical decision in the planning of a synthetic route. Benzyl ethers offer unparalleled stability, making them ideal for protecting alcohols through numerous synthetic steps. However, their deprotection often requires conditions that may not be compatible with other functional groups. In contrast, allyl ethers provide a highly selective and mild deprotection route via palladium catalysis, offering excellent orthogonality. By understanding the distinct reactivity profiles and having access to robust experimental protocols, researchers can strategically leverage these protecting groups to navigate the complexities of modern organic synthesis with greater efficiency and success.
References
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Benzyl Ethers - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
2-17 Science About O-Benzyl protecting groups - Atlanchim Pharma. Atlanchim Pharma. (2021, October 6). [Link]
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Alcohol Protecting Groups. University of Calgary. [Link]
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Allyl Ethers - Protecting Groups - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as - Organic Syntheses. Organic Syntheses. (2016, March 21). [Link]
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Simple and Highly Efficient Method for the Deprotection of Allyl Ethers Using Dimethylsulfoxide–Sodium Iodide - Taylor & Francis. Taylor & Francis Online. (2007, August 9). [Link]
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Comparing the stabilities of allylic, benzylic, and tertiary radicals - Chemistry Stack Exchange. Chemistry Stack Exchange. (2015, February 24). [Link]
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Allylic and Benzylic Reactivity Overview - YouTube. YouTube. (2025, April 6). [Link]
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A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols - Indian Academy of Sciences. Indian Academy of Sciences. [Link]
-
Loudon Chapter 17 Review: Allylic/Benzylic Reactivity. University of Colorado Boulder. (2020, February 7). [Link]
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Palladium-Catalyzed Deallylation of Allyl Ethers with a Xanthene Phosphole Ligand. Experimental and DFT Mechanistic Studies | Request PDF - ResearchGate. ResearchGate. [Link]
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A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols | Request PDF - ResearchGate. ResearchGate. (2025, August 6). [Link]
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Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]
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Oxidation of allyl and benzyl ethers by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) - Department of Chemistry. University of Toronto. [Link]
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A facile new procedure for the deprotection of allyl ethers under mild conditions - Ovid. Ovid. [Link]
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Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC. National Center for Biotechnology Information. [Link]
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Cleavage of Allyl Ethers with Pd/C. Thieme. [Link]
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Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective - MDPI. MDPI. (2011, January 21). [Link]
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Cleavage Of Ethers With Acid - Master Organic Chemistry. Master Organic Chemistry. (2014, November 19). [Link]
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Mechanocatalytic Hydrogenolysis of the Lignin Model Dimer Benzyl Phenyl Ether over Supported Palladium Catalysts - PMC. National Center for Biotechnology Information. [Link]
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Stereochemistry and Mechanism of Catalytic Hydrogenation and Hydrogenolysis. III. Catalytic Hydrogenolysis of Benzyl-type Alcohols and Their Derivatives - Portal de Periódicos da CAPES. CAPES. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
